molecular formula C17H18O2 B1369600 1-(3-Benzyloxy-phenyl)-cyclobutanol

1-(3-Benzyloxy-phenyl)-cyclobutanol

Cat. No.: B1369600
M. Wt: 254.32 g/mol
InChI Key: UCRRVHJLSNXDID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Benzyloxy-phenyl)-cyclobutanol is a useful research compound. Its molecular formula is C17H18O2 and its molecular weight is 254.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

1-(3-phenylmethoxyphenyl)cyclobutan-1-ol

InChI

InChI=1S/C17H18O2/c18-17(10-5-11-17)15-8-4-9-16(12-15)19-13-14-6-2-1-3-7-14/h1-4,6-9,12,18H,5,10-11,13H2

InChI Key

UCRRVHJLSNXDID-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC(=CC=C2)OCC3=CC=CC=C3)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 1-(3-Benzyloxy-phenyl)-cyclobutanol (CAS 211495-48-6)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Benzyloxy-phenyl)-cyclobutanol (CAS 211495-48-6) is a specialized tertiary alcohol intermediate used primarily in the synthesis of central nervous system (CNS) active agents. It serves as a critical scaffold for aryl-cycloalkane pharmacophores, acting as a ring-contracted bioisostere to the cyclohexyl systems found in analgesics like Tramadol and Venlafaxine.

This guide details the physicochemical properties, validated synthesis protocols, and downstream applications of this compound, designed for researchers in medicinal chemistry and process development.

Physicochemical Profile

PropertySpecificationNotes
CAS Number 211495-48-6Verified Registry Number
IUPAC Name 1-(3-(Benzyloxy)phenyl)cyclobutan-1-ol
Molecular Formula C₁₇H₁₈O₂
Molecular Weight 254.33 g/mol
Physical State Viscous Oil or Low-Melting SolidDependent on purity/crystallinity
Solubility Soluble in DCM, THF, EtOAc; Insoluble in WaterLipophilic nature due to benzyl/phenyl groups
Predicted LogP ~3.8 - 4.2High lipophilicity
Key Functional Groups Tertiary Alcohol, Benzyl Ether, Cyclobutane Ring

Synthetic Methodology

The synthesis of this compound relies on a Grignard addition strategy. This route is preferred for its high atom economy and the ready availability of precursors.

Retrosynthetic Analysis

The target molecule is disassembled at the C1-C(Ar) bond, revealing two key synthons:

  • Nucleophile: 3-Benzyloxyphenylmagnesium bromide (Grignard reagent).

  • Electrophile: Cyclobutanone.

Validated Experimental Protocol

Objective: Synthesis of this compound on a 10g scale.

Reagents:

  • 1-Bromo-3-(benzyloxy)benzene (1.0 eq)

  • Magnesium turnings (1.2 eq, iodine activated)

  • Cyclobutanone (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous[1]

  • Ammonium Chloride (saturated aq.)

Step-by-Step Workflow:

  • Grignard Formation:

    • In a flame-dried 3-neck flask under Argon, suspend Mg turnings in minimal anhydrous THF.

    • Add a crystal of iodine and 5% of the 1-Bromo-3-(benzyloxy)benzene solution. Heat gently to initiate (color change from brown to colorless).

    • Dropwise add the remaining bromide in THF at a rate to maintain gentle reflux.

    • Critical Control Point: Ensure complete consumption of Mg (approx. 1-2 hours reflux).

  • Nucleophilic Addition:

    • Cool the Grignard solution to 0°C.

    • Add Cyclobutanone (dissolved in THF) dropwise over 30 minutes. The exotherm must be controlled to prevent elimination side-products.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench & Workup:

    • Cool to 0°C. Quench slowly with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude oil is typically purified via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane:Ethyl Acetate (Gradient 9:1 to 4:1).

    • Impurity Watch: Look for the elimination product (cyclobutene derivative) which elutes earlier (non-polar).

Reaction Pathway Visualization

SynthesisPathway Bromide 1-Bromo-3- (benzyloxy)benzene Grignard Grignard Reagent (Ar-MgBr) Bromide->Grignard Activation Mg Mg / THF Mg->Grignard Ketone Cyclobutanone Intermediate Magnesium Alkoxide Ketone->Intermediate Grignard->Intermediate + Cyclobutanone (0°C to RT) Product 1-(3-Benzyloxy-phenyl)- cyclobutanol Intermediate->Product NH4Cl Quench

Figure 1: Grignard-mediated synthesis of this compound.[2]

Applications in Drug Discovery

This compound is a versatile intermediate for generating "scaffold-hopped" analogs of known opioids and monoamine reuptake inhibitors.

Structural Significance[2]
  • Ring Contraction: Replacing a cyclohexyl ring (common in Tramadol) with a cyclobutyl ring alters the spatial arrangement of substituents, potentially improving selectivity for specific receptor subtypes (e.g.,

    
    -opioid vs. NET/SERT).
    
  • Metabolic Stability: The cyclobutane ring is metabolically distinct from cyclohexane, offering different pharmacokinetic (PK) profiles.

Downstream Transformations

The tertiary alcohol group is a "chemical handle" for further functionalization:

  • Dehydration: Acid-catalyzed elimination yields 1-(3-benzyloxyphenyl)cyclobutene .

  • Ritter Reaction: Treatment with a nitrile and strong acid converts the alcohol to an amide, which can be hydrolyzed to a primary amine . This is a direct route to cyclobutyl-amine analogs of neurotransmitter reuptake inhibitors.

  • Deprotection: Hydrogenolysis (H₂/Pd-C) removes the benzyl group, yielding the phenol (1-(3-hydroxyphenyl)cyclobutanol), a key pharmacophore for opioid receptor binding.

Divergent Synthesis Flow

Applications Core 1-(3-Benzyloxy-phenyl)- cyclobutanol (CAS 211495-48-6) Alkene Aryl-Cyclobutene (Dehydration Product) Core->Alkene H+, Heat (-H2O) Phenol 1-(3-Hydroxyphenyl)- cyclobutanol (Opioid Pharmacophore) Core->Phenol H2, Pd/C (-Bn) Amine Aryl-Cyclobutylamine (via Ritter/Azide) Core->Amine 1. NaN3/H+ 2. Reduction

Figure 2: Divergent synthetic utility of the cyclobutanol scaffold.[2][3][4]

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, look for these diagnostic signals:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.20-7.45 (m, ~9H): Overlapping aromatic protons (Benzyl + Phenyl ring).

    • δ 5.10 (s, 2H): Benzylic -CH₂- singlet. Distinctive shift.

    • δ 2.30-2.50 (m, 4H): Cyclobutane ring protons (

      
       to alcohol).
      
    • δ 1.60-2.00 (m, 2H): Cyclobutane ring protons (

      
       to alcohol).
      
    • δ ~2.0 (s, 1H): -OH proton (exchangeable with D₂O).

  • Mass Spectrometry (ESI+):

    • Expect [M-OH]⁺ peak (loss of water) or [M+Na]⁺ . Tertiary alcohols often fragment easily, showing the carbocation peak corresponding to the dehydrated alkene (m/z ~236).

Handling and Safety

  • Hazards: As a benzyloxy-substituted organic, it is likely a skin/eye irritant. The precursor (cyclobutanone) is flammable.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Tertiary alcohols can be hygroscopic or prone to slow dehydration if acidic impurities are present.

  • Disposal: Dispose of as hazardous organic waste.

References

  • Preparation of Tapentadol Intermediates. Google Patents. US9663456B2. (Describes related aryl-alkanol synthesis strategies). Link

  • Synthesis of Cyclobutanols. Organic Chemistry Portal. (General methodology for Grignard addition to cyclobutanone). Link

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. National Institutes of Health (PMC). (Context on biological activity of cyclobutane scaffolds). Link

  • Cyclobutanol Safety Data. Thermo Fisher Scientific. (Safety protocols for cyclobutanol derivatives). Link

Sources

An In-depth Technical Guide to 1-(3-Benzyloxy-phenyl)-cyclobutanol: Synthesis, Characterization, and Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 1-(3-Benzyloxy-phenyl)-cyclobutanol, a unique tertiary alcohol with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established principles of organic chemistry to offer a robust framework for researchers and drug development professionals.

Molecular Identity and Physicochemical Properties

The foundational step in understanding a novel compound is to establish its molecular formula and weight. Based on its nomenclature, the structure of this compound can be precisely determined, allowing for the calculation of its key identifiers.

Chemical Structure and Formula

The IUPAC name, this compound, describes a cyclobutanol ring substituted at the 1-position with a phenyl group, which in turn is substituted at its 3-position with a benzyloxy group.

The molecular formula is determined by summing the constituent atoms:

  • Cyclobutanol ring: C4H7OH

  • Phenyl group: C6H4

  • Benzyloxy group: OCH2C6H5

Combining these fragments and accounting for the bonds between them results in the molecular formula C17H18O2 .

Molecular Weight

The molecular weight is calculated from the molecular formula:

  • Carbon: 17 atoms × 12.011 g/mol = 204.187 g/mol

  • Hydrogen: 18 atoms × 1.008 g/mol = 18.144 g/mol

  • Oxygen: 2 atoms × 15.999 g/mol = 31.998 g/mol

Molecular Weight: 254.32 g/mol

The following table summarizes the key physicochemical properties of this compound, with some values being theoretical or extrapolated from analogous compounds.

PropertyValueSource
IUPAC Name This compoundTheoretical
Molecular Formula C17H18O2Calculated
Molecular Weight 254.32 g/mol Calculated
Physical Form Expected to be a solid or high-boiling liquidExtrapolated
Storage Temperature Room Temperature (Sealed in dry conditions)[1]

Proposed Synthesis and Mechanism

Retrosynthetic Analysis

A retrosynthetic approach simplifies the design of the synthesis by breaking down the target molecule into simpler, commercially available starting materials.

G target This compound disconnection C-C Bond Formation (Grignard Reaction) target->disconnection intermediates Cyclobutanone + 3-Benzyloxyphenylmagnesium bromide disconnection->intermediates reagent_prep Grignard Reagent Formation intermediates->reagent_prep starting_materials 3-Bromobenzyl ether reagent_prep->starting_materials G cluster_hazards Identified Hazards cluster_ppe Required PPE H315 Skin Irritation Gloves Chemical Resistant Gloves H315->Gloves mitigated by H319 Eye Irritation Goggles Safety Goggles/Face Shield H319->Goggles mitigated by H335 Respiratory Irritation FumeHood Fume Hood H335->FumeHood mitigated by

Sources

Solubility of 1-(3-Benzyloxy-phenyl)-cyclobutanol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 1-(3-Benzyloxy-phenyl)-cyclobutanol in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a compound of interest in contemporary drug discovery and organic synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document delineates the theoretical principles governing the dissolution of this molecule in various organic solvents. In the absence of extensive empirical data in published literature, this guide establishes a predictive framework based on the compound's structural attributes and the physicochemical properties of common organic solvents. Furthermore, a detailed, step-by-step experimental protocol for the systematic determination of its solubility is presented, empowering researchers to generate reliable and reproducible data. This guide is intended to be a foundational resource, enabling informed solvent selection and facilitating the seamless integration of this compound into research and development workflows.

Introduction: The Significance of this compound and its Solubility Profile

The cyclobutane motif is an increasingly important scaffold in medicinal chemistry, valued for its ability to confer three-dimensionality and metabolic stability to drug candidates.[1] this compound, with its unique combination of a cyclobutanol core, a benzyloxy substituent, and a phenyl group, represents a novel chemical entity with potential applications in various therapeutic areas. The solubility of this compound is a paramount consideration for its practical application. From ensuring homogeneity in reaction mixtures to enabling effective purification and ultimately influencing bioavailability in pharmaceutical formulations, a thorough understanding of its solubility is indispensable. This guide addresses the current information gap by providing a detailed exploration of the factors that dictate the solubility of this compound and a robust methodology for its empirical determination.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] For a solution to form, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[3]

Physicochemical Properties of this compound

To predict the solubility of this compound, we must first analyze its structural features and infer its physicochemical properties.

  • Molecular Structure: The molecule possesses both polar and non-polar regions. The hydroxyl (-OH) group of the cyclobutanol ring is a key polar feature, capable of acting as both a hydrogen bond donor and acceptor. The ether linkage (-O-) in the benzyloxy group also contributes to its polarity as a hydrogen bond acceptor. Conversely, the phenyl ring, the benzyl group, and the cyclobutane ring are non-polar, hydrophobic moieties.

  • Polarity: The presence of both polar functional groups and significant non-polar hydrocarbon structures suggests that this compound is a moderately polar molecule. Its overall polarity will be a balance between the hydrophilic character of the alcohol and ether groups and the lipophilic nature of the aromatic and aliphatic rings.

  • Hydrogen Bonding: The ability of the tertiary alcohol to participate in hydrogen bonding is a critical determinant of its solubility in protic solvents.

  • Molecular Weight: Based on its constituent atoms (C₁₇H₁₈O₂), the molecular weight can be calculated to be approximately 266.33 g/mol . While not excessively large, the significant hydrocarbon content will influence its solubility in highly polar solvents like water.

Influence of Solvent Properties

The choice of an appropriate organic solvent is crucial for effectively dissolving this compound. The key properties of solvents to consider are:

  • Polarity: Solvents can be broadly classified as polar or non-polar. Polar solvents can be further categorized into protic (containing O-H or N-H bonds) and aprotic (lacking such bonds).[4]

  • Dielectric Constant: This property reflects a solvent's ability to separate ions and is a good indicator of its polarity.

  • Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor will strongly influence its interaction with the hydroxyl group of the solute.

Predicted Solubility Profile

Based on the "like dissolves like" principle, the following solubility trends for this compound can be predicted:

  • High Solubility: Expected in moderately polar to polar aprotic solvents that can effectively solvate both the polar and non-polar regions of the molecule. Examples include:

    • Ketones: Acetone, Methyl Ethyl Ketone (MEK)

    • Ethers: Tetrahydrofuran (THF), Dioxane

    • Esters: Ethyl Acetate

    • Halogenated Solvents: Dichloromethane (DCM), Chloroform

  • Moderate Solubility: Expected in polar protic solvents where the hydrogen bonding between the solvent and the solute's hydroxyl group is a dominant interaction, but the large non-polar part of the molecule may limit solubility. Examples include:

    • Alcohols: Methanol, Ethanol, Isopropanol

  • Low to Negligible Solubility: Expected in highly non-polar solvents and highly polar, aqueous systems.

    • Aliphatic Hydrocarbons: Hexane, Heptane (The large non-polar portion of the solute might suggest some affinity, but the polar hydroxyl group will hinder dissolution).

    • Water and Aqueous Buffers: The significant hydrophobic character of the molecule will likely lead to poor aqueous solubility.

The following table provides a qualitative prediction of solubility based on the analysis of intermolecular forces.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerateHydrogen bonding with the hydroxyl group is favorable, but the large non-polar structure may limit high solubility.
Polar Aprotic Acetone, THF, DCMHighGood balance of polarity to solvate both the hydroxyl/ether groups and the hydrocarbon skeleton.
Non-Polar Hexane, TolueneLowThe polar hydroxyl group will have unfavorable interactions with non-polar solvents.
Aqueous Water, PBSVery LowThe large hydrophobic benzyloxy-phenyl and cyclobutyl groups will dominate, leading to poor water solubility.[2]

Experimental Determination of Solubility

To obtain quantitative data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.[5]

Materials and Equipment
  • This compound (solid)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, THF, DCM, ethyl acetate, hexane)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification prep_start Weigh excess this compound add_solvent Add a known volume of solvent prep_start->add_solvent vortex Vortex to mix add_solvent->vortex shake Equilibrate in a thermostatic shaker (e.g., 24h at 25°C) vortex->shake centrifuge Centrifuge to separate undissolved solid shake->centrifuge aliquot Take a supernatant aliquot centrifuge->aliquot filter Filter through a 0.22 µm syringe filter aliquot->filter dilute Dilute the filtrate with a suitable mobile phase filter->dilute hplc Analyze by HPLC-UV dilute->hplc quantify Quantify the concentration in the sample against the calibration curve hplc->quantify calibration Prepare a calibration curve with known concentrations calibration->quantify

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials.

    • Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.

    • Tightly cap the vials.

  • Equilibration:

    • Vigorously mix the vials using a vortex mixer for 1-2 minutes to facilitate initial dissolution.

    • Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Accurately dilute the filtered solution with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the calibration curve.

  • Quantification by HPLC:

    • Develop a suitable HPLC method for the quantification of this compound.

    • Prepare a series of standard solutions of known concentrations to construct a calibration curve.

    • Inject the diluted sample and the standard solutions into the HPLC system.

    • Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Factors Influencing Solubility Measurements

Several factors can affect the accuracy and reproducibility of solubility data.[4][6]

  • Temperature: The solubility of solids in organic solvents generally increases with temperature.[6] Therefore, maintaining a constant and accurately recorded temperature during equilibration is critical.

  • Purity of the Compound: Impurities can significantly alter the measured solubility. It is essential to use a well-characterized and highly pure sample of this compound.

  • Equilibration Time: Insufficient equilibration time can lead to an underestimation of solubility. The time required to reach equilibrium should be determined empirically.

  • pH (for aqueous solutions): While this guide focuses on organic solvents, if aqueous solubility is to be determined, the pH of the medium will be a critical factor, especially if the compound has ionizable groups.[7]

The relationship between these key experimental parameters is illustrated in the diagram below.

Caption: Key factors influencing experimental solubility.

Conclusion

This technical guide provides a comprehensive theoretical and practical framework for understanding and determining the solubility of this compound in organic solvents. By analyzing the molecule's structural characteristics, a predictive solubility profile has been established, offering valuable guidance for solvent selection in various research and development applications. The detailed experimental protocol provides a robust methodology for generating precise and reliable quantitative solubility data. Adherence to the principles and procedures outlined herein will empower researchers to effectively utilize this compound in their synthetic and formulation endeavors, thereby accelerating the pace of discovery and innovation.

References

  • UTSC. (n.d.). Solubility - Chemistry Online. Retrieved from University of Toronto Scarborough website: [Link]

  • Ryerson University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Benzyloxy)cyclobutan-1-one. Retrieved from [Link]

  • Google Patents. (n.d.). CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone.
  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • Scott, J. S., et al. (2017). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 12(17), 1421-1428. Retrieved from [Link]

  • Google Patents. (n.d.). CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.
  • Liu, Y., et al. (2022). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[8][8]-rearrangement cascade. Chemical Science, 13(12), 3463-3470. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Pal, A., & Nagy, Z. K. (2021). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 61(11), 5337-5358. Retrieved from [Link]

  • Douglas, C. J., & Overman, L. E. (2004). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Organic Letters, 6(15), 2575-2578. Retrieved from [Link]

  • Vrije Universiteit Amsterdam. (2023, June 30). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Retrieved from [Link]

  • NIST. (n.d.). Cyclobutanol, 1-phenyl-. Retrieved from NIST Chemistry WebBook: [Link]

  • MDPI. (2022, December 1). Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclobutanol, 1-phenyl- (CAS 935-64-8). Retrieved from [Link]

  • MDPI. (2024, February 1). Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d][3][8]oxaphospholes. Retrieved from [Link]

  • Qiu, J., & Albrecht, J. (2018). Solubility Correlations of Common Organic Solvents. Figshare. Retrieved from [Link]

Sources

Technical Guide: 1-(3-Benzyloxy-phenyl)-cyclobutanol (Research Grade)

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical resource for 1-(3-Benzyloxy-phenyl)-cyclobutanol , a specialized research-grade intermediate. It is designed for medicinal chemists and process development scientists focusing on central nervous system (CNS) targets, specifically serotonin/norepinephrine reuptake inhibitors (SNRIs) and opioid receptor ligands.

Executive Summary

This compound is a protected tertiary alcohol scaffold used primarily as a high-value building block in the synthesis of 1-aryl-cyclobutane pharmacophores. It serves as a lipophilic, conformationally restricted bioisostere of the cyclohexanol moiety found in blockbuster analgesics like Tramadol and Venlafaxine .

By incorporating the cyclobutane ring, researchers can alter the metabolic profile and receptor binding vectors of lead compounds while maintaining critical hydrogen-bond donor/acceptor motifs. The benzyloxy (


-Bn) group acts as a robust protecting group for the phenolic hydroxyl, allowing the molecule to survive harsh nucleophilic or basic conditions (e.g., alkylation, amination) before late-stage deprotection.

Chemical Profile & Specifications

ParameterSpecification
Chemical Name This compound
Molecular Formula

Molecular Weight 254.33 g/mol
Appearance Viscous colorless to pale yellow oil (often crystallizes upon standing)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Purity (HPLC)

97.0% (Research Grade)
Key Impurities 3-(Benzyloxy)phenol (starting material), 3,3'-Bis(benzyloxy)biphenyl (homocoupling)
Storage 2–8°C, Inert atmosphere (

or

), Desiccated

Synthetic Utility & Mechanism

The utility of this compound lies in its ability to access 1-(3-hydroxyphenyl)cyclobutane derivatives. The cyclobutane ring introduces a "puckered" conformation (butterfly shape) distinct from the chair conformation of cyclohexane, often resulting in unique selectivity profiles for monoamine transporters (SERT/NET).

Core Applications
  • Tramadol/Venlafaxine Analogs: Replacement of the cyclohexyl ring with cyclobutyl to reduce molecular weight and lipophilicity (

    
    ) while retaining efficacy.
    
  • Ritter Reaction Precursor: The tertiary hydroxyl group is prone to carbocation formation, facilitating Ritter reactions to generate 1-aryl-cyclobutylamines (primary amine pharmacophores).

  • Ring Expansion: Under acidic conditions, the cyclobutanol moiety can undergo rearrangement to cyclopentanones or ring-opening, serving as a latent functional group.

Mechanistic Pathway Visualization

The following diagram illustrates the synthesis of the target from 1-bromo-3-(benzyloxy)benzene and its downstream deprotection to the active phenolic pharmacophore.

SynthesisPathway SM1 1-Bromo-3-(benzyloxy)benzene Mg Mg / THF (Grignard Formation) SM1->Mg Activation Inter Grignard Reagent (Ar-MgBr) Mg->Inter In situ Target This compound (Target Scaffold) Inter->Target + Cyclobutanone Nucleophilic Addition Cyclo Cyclobutanone Cyclo->Target H2Pd H2 / Pd-C (Hydrogenolysis) Target->H2Pd Deprotection Final 1-(3-Hydroxyphenyl)cyclobutanol (Active Pharmacophore) H2Pd->Final Yields Phenol

Caption: Synthesis and activation pathway. The target serves as a protected precursor to the active 3-hydroxyphenyl cyclobutane scaffold.

Experimental Protocols

These protocols are designed for self-validation. The disappearance of the starting ketone (IR stretch ~1780 cm⁻¹) and the appearance of the hydroxyl stretch (~3400 cm⁻¹) confirm the formation of the target.

Protocol A: Synthesis via Grignard Addition

Objective: Synthesis of this compound.

  • Reagent Preparation:

    • Flame-dry a 3-neck round-bottom flask under Argon.

    • Add Magnesium turnings (1.2 eq) and a crystal of Iodine.

    • Dissolve 1-bromo-3-(benzyloxy)benzene (1.0 eq) in anhydrous THF.

  • Grignard Initiation:

    • Add 10% of the bromide solution to the Mg. Heat gently with a heat gun to initiate (color change: colorless

      
       cloudy/grey).
      
    • Add the remaining bromide solution dropwise to maintain a gentle reflux. Stir for 1 hour at reflux.

  • Addition:

    • Cool the Grignard solution to 0°C.

    • Add Cyclobutanone (1.1 eq) in THF dropwise over 30 minutes. Exothermic reaction; control temp < 10°C.

  • Work-up:

    • Quench with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over

      
      .
      
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).[1][2] The product is a tertiary alcohol; avoid acidic silica to prevent dehydration to the alkene.

Protocol B: Deprotection (Benzyl Removal)

Objective: Unmasking the phenol to yield 1-(3-hydroxyphenyl)cyclobutanol.

  • Dissolve the target compound in Methanol/Ethyl Acetate (1:1).

  • Add 10 wt% Pd/C catalyst (wet support to minimize ignition risk).

  • Purge with

    
     gas (balloon pressure is sufficient) and stir at RT for 4–6 hours.
    
  • Validation: Monitor TLC. The product will be significantly more polar than the starting material.

  • Filter through Celite and concentrate.

Procurement & Quality Assurance

When sourcing "Research Grade" material, verify the following critical quality attributes (CQAs) to ensure experimental reproducibility.

TestAcceptance CriteriaReason for Control
1H NMR Confirm Benzyloxy (

) singlet ~5.1 ppm and Cyclobutane multiplets (1.6–2.5 ppm).
Verifies structure and absence of ring-opened byproducts.
Residual Solvent THF < 0.5%THF can interfere with subsequent Lewis Acid catalyzed reactions.
Water Content < 0.1% (Karl Fischer)Critical if used in water-sensitive organometallic steps.
Homocoupling < 1.0% Bis-benzyl speciesCommon byproduct of Grignard formation that is difficult to separate later.

References

  • Conner, M. L., & Brown, M. K. (2016).[3][4] Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Journal of Organic Chemistry. Link

  • Roberts, J. D., & Sauer, C. W. (1949).[5] Small-Ring Compounds.[2][6] III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. Journal of the American Chemical Society.[5] Link

  • Vaupel, A., & Knochel, P. (1996). Stereoselective preparation of functionalized cyclobutanols. Tetrahedron Letters. Link

  • LGC Standards. (n.d.). Phenylephrine Impurity Standards (Structural Analogs). Link

Sources

Navigating the Safety Profile of 1-(3-Benzyloxy-phenyl)-cyclobutanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis for Drug Development Professionals Based on Structural Analogy and Core Scientific Principles

Compound Identification and Structural Analysis

At the heart of our analysis is the chemical structure of 1-(3-Benzyloxy-phenyl)-cyclobutanol. Understanding its key features is paramount to predicting its reactivity and potential hazards.

Molecular Structure:

Caption: Chemical structure of this compound.

The molecule possesses four key structural motifs that will dictate its chemical behavior and toxicological profile:

  • A Tertiary Alcohol: This functional group can influence the compound's solubility and metabolic pathways.

  • A Phenyl Group: The aromatic ring is a common feature in many bioactive molecules and can be a site for metabolic modification.

  • A Cyclobutane Ring: This strained four-membered ring can impact the molecule's stability and reactivity.

  • A Benzyl Ether: This moiety can be susceptible to cleavage under certain physiological or environmental conditions, potentially releasing benzyl alcohol and the corresponding phenol.

Hazard Profile by Structural Analogy

In the absence of a specific MSDS for this compound, we turn to the safety data of structurally related compounds. The primary analogues for which data is available are 3-(Benzyloxy)cyclobutan-1-one and (1s,3s)-3-(Benzyloxy)cyclobutanol .

Analysis of 3-(Benzyloxy)cyclobutan-1-one

This ketone analogue shares the benzyl ether and cyclobutane functionalities. Publicly available data indicates that it is classified as harmful.[1][2]

Hazard StatementClassificationSource
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)[1][2]
H312: Harmful in contact with skinAcute toxicity, Dermal (Category 4)[1][2]
H332: Harmful if inhaledAcute toxicity, Inhalation (Category 4)[1][2]

These classifications suggest that the shared benzyloxy-cyclobutane core may contribute to a degree of systemic toxicity.

Analysis of (1s,3s)-3-(Benzyloxy)cyclobutanol

This stereoisomer of a related alcohol provides further insight. It is also classified as harmful and an irritant.[3]

Hazard StatementClassificationSource
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)[3]
H315: Causes skin irritationSkin corrosion/irritation (Category 2)[3]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2)[3]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[3]

The presence of the hydroxyl group in this analogue, similar to our target compound, is associated with irritant properties.

Inferred Hazard Profile for this compound

Based on the analysis of its functional groups and the data from its structural analogues, we can infer the following potential hazards for this compound. It must be stressed that these are predictions and the compound should be handled with the caution appropriate for a substance of unknown toxicity.

  • Acute Toxicity: Given that both analogues are harmful if swallowed, in contact with skin, or inhaled, it is prudent to assume that this compound may also exhibit similar acute toxicity.

  • Skin and Eye Irritation: The presence of the alcohol group, as seen in (1s,3s)-3-(Benzyloxy)cyclobutanol, suggests a potential for skin and eye irritation.[3]

  • Respiratory Irritation: The potential for respiratory irritation should also be considered.[3]

  • Metabolic Considerations: The benzyl ether linkage could be metabolically cleaved to form a phenolic cyclobutanol derivative and benzyl alcohol. The toxicology of these potential metabolites should also be a consideration in any long-term studies.

Recommended Safety Protocols

A proactive and cautious approach is essential when working with a compound of unknown toxicity. The following protocols are recommended.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) ppe_eye Eye Protection: Chemical safety goggles or face shield end Work Complete ppe_eye->end ppe_skin Skin Protection: Chemical-resistant gloves (e.g., nitrile) and lab coat ppe_skin->end ppe_resp Respiratory Protection: Use in a certified chemical fume hood ppe_resp->end start Start Work start->ppe_eye Always wear start->ppe_skin Always wear start->ppe_resp Mandatory

Caption: Recommended Personal Protective Equipment workflow.

Handling and Storage
  • Handling: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood.[2][4] Avoid the formation of dust and aerosols.[2] Use non-sparking tools and prevent electrostatic discharge.[2]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][4] Some sources suggest refrigeration.[4] It should be stored away from incompatible materials, though specific incompatibilities are not documented and should be determined on a case-by-case basis.

First Aid Measures

In the event of exposure, the following first aid measures, extrapolated from related compounds, should be taken immediately.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[2]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a poison control center or doctor immediately.[2]

Spill and Disposal Procedures
  • Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent further leakage if it is safe to do so.[2] Collect the spilled material using non-sparking tools and place it in a suitable, closed container for disposal.[2]

  • Disposal: The disposal of this compound and its containers must be in accordance with local, state, and federal regulations. It may be possible to dispose of the material through a licensed chemical destruction facility.[2]

Conclusion: A Framework for Responsible Innovation

The exploration of novel chemical space is fundamental to scientific advancement. However, this pursuit must be balanced with an unwavering commitment to safety. For this compound, the absence of a dedicated MSDS necessitates a scientifically rigorous, inference-based approach to hazard assessment. By analyzing its structure and the known properties of its close analogues, we have constructed a comprehensive safety guide. Researchers and drug development professionals are urged to adopt these protocols, fostering a culture of safety that empowers innovation while protecting the well-being of all laboratory personnel.

References

  • PubChem. 3-(Benzyloxy)cyclobutan-1-one. [Link]

Sources

The Spring-Loaded Scaffold: Cyclobutane Ring Strain in Aryl Cyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclobutane derivatives occupy a unique niche in organic synthesis and medicinal chemistry. With a total ring strain energy (RSE) of approximately 26.5 kcal/mol , these four-membered rings act as "spring-loaded" electrophiles. In aryl cyclobutanol derivatives, this strain is coupled with the electronic stabilization of an aromatic ring, creating a versatile platform for ring-expansion reactions—most notably the semipinacol rearrangement.

This guide analyzes the thermodynamic underpinnings of this strain, provides a robust protocol for synthesizing 1-arylcyclobutanols, and details the strain-release mechanisms that drive their conversion into valuable cyclopentanone scaffolds.

Theoretical Framework: The Thermodynamics of Strain

To exploit aryl cyclobutanols, one must first understand the opposing forces governing their conformation. Unlike cyclopropane, which is locked in a planar geometry, cyclobutane possesses a degree of conformational flexibility.[1][2]

The Puckered Conformation (The "Butterfly" Effect)

Cyclobutane is rarely planar.[3][4] A planar geometry would force all eight C-H bonds into a fully eclipsed conformation, maximizing Pitzer (torsional) strain . To relieve this, the ring puckers, bending one carbon out of the plane by approximately 25–28°.

  • Planar Conformation:

    • C-C-C Bond Angle: 90° (Closer to ideal

      
       109.5°, minimizing Baeyer strain).
      
    • Torsional Strain: Maximum (8 pairs of eclipsed hydrogens).

  • Puckered Conformation (Actual Minimum):

    • C-C-C Bond Angle: ~88° (Increases Baeyer strain).[3]

    • Torsional Strain: Significantly reduced (Hydrogens are staggered).

The system accepts a slight increase in angle strain to achieve a massive reduction in torsional strain. In 1-arylcyclobutanols, the bulky aryl group typically occupies the equatorial position of the puckered ring to minimize 1,3-diaxial-like steric interactions.

Comparative Strain Energies

The following table contextualizes the reactivity of the cyclobutane ring against other common cycloalkanes.

Ring SizeTotal Strain (kcal/mol)Strain per CH₂ (kcal/mol)Primary Strain TypeReactivity Profile
Cyclopropane (C3) 27.59.2Angle (Baeyer)High (Electrophilic opening)
Cyclobutane (C4) 26.5 6.6 Torsional (Pitzer) Moderate (Expansion/Opening)
Cyclopentane (C5) 6.21.2TorsionalLow (Stable)
Cyclohexane (C6) 0.1~0.0NoneInert

Data Source: Wiberg, K. B. "The Concept of Strain in Organic Chemistry."

Synthetic Access: 1-Arylcyclobutan-1-ol

The most reliable route to 1-arylcyclobutanols is the nucleophilic addition of Grignard reagents to cyclobutanone. This reaction is highly favorable; the change from


 (carbonyl) to 

(alcohol) slightly relieves the internal bond angle strain of the ketone (approx. 120° ideal vs. constrained 90°).
Experimental Workflow Visualization

The following diagram outlines the logic flow from starting materials to the isolated tertiary alcohol.

GrignardSynthesis Start Cyclobutanone (Electrophile) Intermediate Magnesium Alkoxide (Tetrahedral Intermediate) Start->Intermediate Anhydrous Et2O, 0°C Reagent Ph-MgBr (Nucleophile) Reagent->Intermediate Quench Acidic Workup (H3O+) Intermediate->Quench Protonation Product 1-Phenylcyclobutan-1-ol Quench->Product Isolation

Figure 1: Logical flow for the synthesis of 1-phenylcyclobutan-1-ol via Grignard addition.

Strain-Driven Reactivity: The Semipinacol Rearrangement

The defining characteristic of aryl cyclobutanols is their ability to undergo ring expansion to cyclopentanones. This is a classic example of strain-release driven catalysis .

Mechanism
  • Activation: An electrophile (

    
     or 
    
    
    
    ) activates the hydroxyl group.
  • Carbocation Formation: Loss of the leaving group generates a tertiary carbocation at the

    
    -position. This cation is stabilized by the adjacent aryl group.
    
  • Migration (The Key Step): The C-C bond of the cyclobutane ring migrates to the cationic center. This is driven by the relief of ring strain (~20 kcal/mol gain in stability going from C4 to C5).

  • Termination: Formation of the carbonyl group yields the cyclopentanone.

Mechanistic Pathway Diagram

Semipinacol cluster_strain Driving Force: ~20 kcal/mol Substrate 1-Arylcyclobutan-1-ol Activation Oxonium Species (R-OH2+) Substrate->Activation H+ (Acid Catalyst) TS Transition State (1,2-Bond Migration) Activation->TS -H2O (Rate Limiting) Product 2-Arylcyclopentanone TS->Product Strain Release (C4 -> C5)

Figure 2: Mechanism of the acid-catalyzed semipinacol rearrangement expanding C4 to C5.

Medicinal Chemistry Applications

In drug discovery, aryl cyclobutanols and their rearranged cyclopentanone products serve two critical functions:

  • Conformational Restriction: The cyclobutane ring locks the aryl group and the hydroxyl vectors into a specific orientation, reducing the entropic penalty of binding to a protein target.

  • Metabolic Stability: The quaternary carbon center (formed at the junction) blocks cytochrome P450-mediated oxidation, a common metabolic soft spot in drug candidates.

  • Fsp3 Enhancement: Increasing the fraction of

    
     carbons (Escape from Flatland) correlates with improved clinical success by increasing solubility and reducing off-target binding.
    

Experimental Protocols

Protocol A: Synthesis of 1-Phenylcyclobutan-1-ol

A robust method for generating the precursor scaffold.

Reagents:

  • Bromobenzene (15.7 g, 100 mmol)

  • Magnesium turnings (2.67 g, 110 mmol)

  • Cyclobutanone (7.0 g, 100 mmol)

  • Anhydrous Diethyl Ether (

    
    )[5]
    
  • Saturated Ammonium Chloride (

    
    )
    

Procedure:

  • Apparatus Prep: Flame-dry a 250 mL three-necked round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Maintain a nitrogen atmosphere.

  • Grignard Formation: Add Mg turnings and 10 mL of anhydrous

    
    . Add a crystal of iodine.[5] Add 5 mL of a solution of bromobenzene in 
    
    
    
    (total vol 50 mL) to initiate. Once reflux starts, add the remaining bromobenzene dropwise to maintain gentle reflux. Stir for 1 hour after addition.
  • Addition: Cool the Grignard solution to 0°C. Add cyclobutanone (diluted in 20 mL

    
    ) dropwise over 30 minutes. The solution will turn cloudy/white (alkoxide precipitation).
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

  • Quench: Cool to 0°C. Slowly add saturated aqueous

    
     (50 mL) to hydrolyze the magnesium salt.
    
  • Workup: Separate layers. Extract aqueous layer with

    
     (3 x 50 mL). Combine organics, wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield 1-phenylcyclobutan-1-ol as a colorless oil/solid.

Protocol B: Acid-Catalyzed Ring Expansion

Converting the C4 alcohol to the C5 ketone.

Reagents:

  • 1-Phenylcyclobutan-1-ol (1.0 equiv)

  • p-Toluenesulfonic acid (pTSA) (0.1 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 1-phenylcyclobutan-1-ol in DCM (0.1 M concentration).

  • Add pTSA (10 mol%) at 0°C.

  • Stir at RT for 4–6 hours. Monitor by TLC (disappearance of alcohol).

  • Quench with saturated

    
    .
    
  • Extract with DCM, dry over

    
    , and concentrate.
    
  • The product, 2-phenylcyclopentanone, is isolated via chromatography.

References

  • Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Namyslo, J. C., & Kaufmann, D. E. (2003). "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews, 103(4), 1485–1538. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Song, R. J., et al. (2021). "Recent development and applications of semipinacol rearrangement reactions." Chemical Society Reviews, 50, 1234-1235. Link

  • Chen, P., et al. (2015).[6] "Rh-catalyzed reagent-free ring expansion of cyclobutenones." Chemical Science, 6, 4273-4278. Link

Sources

Difference between 1-(3-benzyloxyphenyl)cyclobutanol and cyclobutanone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and functional distinctions between Cyclobutanone (the precursor) and 1-(3-benzyloxyphenyl)cyclobutanol (the product).

Context: Synthetic Organic Chemistry & Opioid Pharmacophore Development

Executive Summary

This guide analyzes the transformation of Cyclobutanone (Compound B) into 1-(3-benzyloxyphenyl)cyclobutanol (Compound A). This transformation represents a critical "complexity-generating" step in medicinal chemistry, specifically in the synthesis of conformationally restricted aryl-amine analgesics (analogs of Tramadol and Tapentadol).

  • Cyclobutanone: A highly strained, electrophilic four-membered ketone used as a building block.[1]

  • 1-(3-benzyloxyphenyl)cyclobutanol: A tertiary alcohol featuring a protected phenol, serving as a lipophilic scaffold for further functionalization (e.g., amine introduction).

Structural & Physical Property Analysis[2][3][4]

The fundamental difference lies in the hybridization of the C1 carbon and the associated ring strain release (or lack thereof).

Comparative Data Table
FeatureCyclobutanone (Precursor)1-(3-benzyloxyphenyl)cyclobutanol (Product)
Molecular Formula C₄H₆OC₁₇H₁₈O₂
Molecular Weight 70.09 g/mol 254.33 g/mol
C1 Hybridization sp² (Trigonal Planar)sp³ (Tetrahedral)
Ring Conformation Planar/Slightly PuckeredPuckered (Butterfly)
Physical State Volatile Liquid (bp ~99°C)Viscous Oil or Low-Melting Solid
Key Reactivity High Electrophilicity (Strain-driven)Acid-sensitive (Dehydration risk)
IR Signature ~1780 cm⁻¹ (C=O, sharp, high freq)3200–3400 cm⁻¹ (O-H, broad)
Mechanistic Insight: Ring Strain

Cyclobutanone possesses exceptional ring strain (~25 kcal/mol) because the sp² carbonyl carbon forces bond angles of ~90°, significantly deviating from the ideal 120°. This makes the carbonyl carbon highly electrophilic, far more so than cyclopentanone or cyclohexanone.

The Alcohol Product relieves some of this angle strain by converting the C1 carbon to sp³ (ideal angle 109.5°), allowing the ring to adopt a more stable "puckered" conformation. This thermodynamic drive facilitates the Grignard addition described below.

Synthetic Pathway: The Core Transformation

The synthesis of 1-(3-benzyloxyphenyl)cyclobutanol involves the nucleophilic addition of a Grignard reagent to cyclobutanone. This protocol requires strict anhydrous techniques due to the basicity of the organometallic reagent.

Reaction Scheme Visualization

G Start 3-Benzyloxybromobenzene (Precursor) Mg Mg / THF (Grignard Formation) Start->Mg Activation Grignard 3-Benzyloxyphenyl magnesium bromide Mg->Grignard Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Nucleophilic Addition Cyclobutanone Cyclobutanone (Electrophile) Cyclobutanone->Intermediate Quench H3O+ / NH4Cl (Hydrolysis) Intermediate->Quench Product 1-(3-benzyloxyphenyl) cyclobutanol Quench->Product Protonation

Caption: Step-wise conversion of aryl halide and cyclobutanone to the target tertiary alcohol via Grignard addition.

Detailed Protocol (Self-Validating System)

Reagents:

  • 3-Benzyloxybromobenzene (1.0 equiv)

  • Magnesium turnings (1.1 equiv, activated with I₂)

  • Cyclobutanone (1.2 equiv)[2]

  • Anhydrous THF (Solvent)[3]

Step-by-Step Methodology:

  • Grignard Formation: In a flame-dried 3-neck flask under Argon, react magnesium turnings with 3-benzyloxybromobenzene in anhydrous THF. Initiate with a crystal of iodine. Reflux for 1 hour until Mg is consumed.

    • Validation: Solution turns turbid/brown; exotherm is observed.

  • Addition: Cool the Grignard solution to 0°C. Add Cyclobutanone (diluted in THF) dropwise over 30 minutes.

    • Why: Low temperature prevents enolization or condensation side reactions of the strained ketone.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Pour the mixture into saturated aqueous NH₄Cl at 0°C.

    • Critical: Use NH₄Cl (mild acid) rather than HCl to prevent acid-catalyzed dehydration of the tertiary alcohol to the cyclobutene derivative.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Analytical Characterization & Validation

Distinguishing the starting material from the product is straightforward using IR and NMR spectroscopy due to the change in hybridization and functional group.

Infrared (IR) Spectroscopy

This is the fastest method for in-process monitoring.

  • Cyclobutanone (Start): Exhibits a diagnostic C=O stretch at ~1780 cm⁻¹ . This frequency is significantly higher than typical ketones (1715 cm⁻¹) due to ring strain (bond angle compression increases the force constant of the double bond).

  • Product (End): Complete disappearance of the 1780 cm⁻¹ band. Appearance of a broad O-H stretch at 3200–3400 cm⁻¹ .[4]

Analytical Logic Diagram

IR_Logic cluster_0 Cyclobutanone (Precursor) cluster_1 Target Alcohol (Product) K_Signal Sharp Peak @ 1780 cm-1 (Strained C=O) Reaction Grignard Reaction K_Signal->Reaction A_Signal Broad Band @ 3300 cm-1 (Tertiary O-H) No_K Absence of 1780 cm-1 Reaction->A_Signal Formation Reaction->No_K Consumption

Caption: Spectroscopic shift indicating successful nucleophilic addition and loss of ring strain character in the carbonyl.

Safety & Handling

Cyclobutanone[1][2][4][5][6][8][9]
  • Volatility: High vapor pressure. Use in a fume hood.

  • Flammability: Flash point is low (~10°C). Ground all glassware.

  • Toxicity: Irritant; potential genotoxicity due to alkylating ability of the strained ring.

1-(3-benzyloxyphenyl)cyclobutanol
  • Stability: As a tertiary alcohol on a cyclobutane ring, it is prone to acid-catalyzed dehydration (forming the cyclobutene) or ring expansion (Wagner-Meerwein rearrangement) if treated with strong acid.

  • Storage: Store under inert atmosphere at 4°C. Avoid acidic environments.

References

  • Preparation of Cyclobutanone: Krumpolc, M.; Rocek, J. "Cyclobutanone". Organic Syntheses, 1981 , 60, 20. Link

  • Grignard Reaction Mechanics: Silverman, G. S.; Rakita, P. E. Handbook of Grignard Reagents. CRC Press, 1996.
  • IR Spectra of Cyclic Ketones: NIST Chemistry WebBook, SRD 69. "Cyclobutanone IR Spectrum".[5] Link

  • Opioid Scaffold Synthesis (Contextual): Tzschentke, T. M., et al. "Tapentadol Hydrochloride: A Novel Mu-Opioid Receptor Agonist/Norepinephrine Reuptake Inhibitor." Journal of Pharmacology and Experimental Therapeutics, 2007 , 323(1), 265-276. Link

Sources

Methodological & Application

Application Note: Synthesis of 1-(3-Benzyloxy-phenyl)-cyclobutanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, in-depth technical guide for the synthesis of the tertiary alcohol, 1-(3-benzyloxy-phenyl)-cyclobutanol. The protocol leverages the classic yet powerful Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] This document is designed to guide researchers through the nuanced steps of Grignard reagent formation from 3-benzyloxybromobenzene and its subsequent nucleophilic addition to cyclobutanone. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, offering insights into reaction control, potential pitfalls, and strategies for successful execution. The protocol is structured to be self-validating, with integrated checkpoints for reaction monitoring and detailed procedures for purification and characterization of the final product.

Introduction

Tertiary alcohols are pivotal structural motifs in a vast array of biologically active molecules and are key intermediates in medicinal chemistry and materials science. The target molecule, this compound, incorporates a cyclobutyl group, a structural element of increasing interest due to its ability to impart unique conformational constraints and metabolic stability to parent molecules. The benzyloxy-phenyl moiety is a common feature in pharmacologically active compounds, often serving as a precursor for a phenolic hydroxyl group or as a stable protecting group.

The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains a preeminent method for the formation of carbon-carbon bonds.[1] Its utility in constructing secondary and tertiary alcohols from aldehydes and ketones, respectively, is unparalleled.[4][5][6] This application note details the synthesis of this compound through the nucleophilic attack of a custom-prepared Grignard reagent, 3-benzyloxyphenylmagnesium bromide, on the electrophilic carbonyl carbon of cyclobutanone.[7][8]

Reaction Scheme

Grignard Reaction Scheme cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 3-Benzyloxybromobenzene 3-Benzyloxybromobenzene Magnesium Mg Grignard_Reagent 3-Benzyloxyphenyl- magnesium bromide Magnesium->Grignard_Reagent Cyclobutanone Cyclobutanone Product 1-(3-Benzyloxy-phenyl)- cyclobutanol Cyclobutanone->Product Grignard_Reagent->Product 2. Cyclobutanone Final_Product Final_Product

Caption: Overall synthetic route for this compound.

Materials and Reagents

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Concentration/PuritySupplierNotes
3-BenzyloxybromobenzeneC₁₃H₁₁BrO263.13>98%Commercially AvailableStarting material for Grignard reagent.
Magnesium TurningsMg24.31>99.5%Commercially AvailableMust be activated prior to use.
IodineI₂253.81Crystal, ACS GradeCommercially AvailableUsed as an initiator for the Grignard reaction.
CyclobutanoneC₄H₆O70.09>98%Commercially AvailableElectrophile in the Grignard reaction.
Anhydrous Diethyl Ether(C₂H₅)₂O74.12>99.7%, DriSolvCommercially AvailableAnhydrous conditions are critical.[5]
Hydrochloric AcidHCl36.461 M Aqueous SolutionCommercially AvailableUsed for reaction workup.
Saturated Ammonium ChlorideNH₄Cl53.49Aqueous SolutionPrepared in-houseAlternative, milder quenching agent.[9]
Anhydrous Sodium SulfateNa₂SO₄142.04Granular, ACS GradeCommercially AvailableDrying agent for the organic phase.
Silica GelSiO₂60.0860 Å, 230-400 meshCommercially AvailableFor column chromatography.
HexanesC₆H₁₄86.18ACS GradeCommercially AvailableEluent for column chromatography.
Ethyl AcetateC₄H₈O₂88.11ACS GradeCommercially AvailableEluent for column chromatography.

Experimental Protocol

Part 1: Preparation of the Grignard Reagent (3-Benzyloxyphenylmagnesium bromide)

Rationale: The formation of the Grignard reagent is the critical first step. This involves the insertion of magnesium metal into the carbon-bromine bond of 3-benzyloxybromobenzene.[4] The reaction is highly sensitive to moisture and oxygen; therefore, stringent anhydrous and inert atmosphere techniques must be employed.[5][10]

Protocol:

  • Glassware Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon gas.[11]

  • Reagent Setup: Equip the three-necked flask with a magnetic stir bar, the reflux condenser (topped with a nitrogen inlet), and the addition funnel.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine.[11] Gently warm the flask with a heat gun under a flow of nitrogen until the iodine sublimes, depositing a purple vapor on the magnesium surface. This process helps to etch the passivating magnesium oxide layer. Allow the flask to cool to room temperature.

  • Initial Reagent Addition: Add a small volume (approximately 10% of the total) of a solution of 3-benzyloxybromobenzene (1.0 equivalent) in anhydrous diethyl ether to the magnesium turnings.

  • Initiation of Reaction: The reaction mixture should be gently warmed. Initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution, often accompanied by spontaneous refluxing of the ether.[5] If the reaction does not start, gentle heating or crushing the magnesium turnings with a dry glass rod can be employed.[1][5]

  • Completion of Grignard Formation: Once the reaction has initiated, add the remaining 3-benzyloxybromobenzene solution dropwise from the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey to brown solution is the Grignard reagent.

Part 2: Grignard Reaction with Cyclobutanone

Rationale: The highly nucleophilic carbanionic carbon of the Grignard reagent will attack the electrophilic carbonyl carbon of cyclobutanone, forming a magnesium alkoxide intermediate.[7][12] This reaction is typically exothermic and requires careful temperature control to prevent side reactions.

Protocol:

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Addition of Electrophile: Add a solution of cyclobutanone (1.1 equivalents) in anhydrous diethyl ether dropwise to the stirred Grignard reagent via the addition funnel. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of cyclobutanone.

  • Quenching the Reaction: Cool the reaction mixture back down to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise to quench the reaction.[9] This will protonate the magnesium alkoxide to form the desired tertiary alcohol and precipitate magnesium salts.[9] A dilute solution of hydrochloric acid (e.g., 1M HCl) can also be used, but care must be taken as tertiary alcohols can be sensitive to strong acids.[5][9]

Part 3: Work-up and Purification

Rationale: The work-up procedure is designed to separate the desired organic product from the aqueous phase containing inorganic salts. Subsequent purification by column chromatography is necessary to isolate the this compound from any unreacted starting materials or byproducts.

Protocol:

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add diethyl ether to dissolve all organic components. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with water and then with a saturated brine solution to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexanes and ethyl acetate is recommended, starting with a low polarity mixture and gradually increasing the ethyl acetate concentration. The fractions containing the desired product (as determined by TLC) are collected and the solvent is evaporated to yield the pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. Expected signals would include those for the aromatic protons of the benzyloxy and phenyl groups, the benzylic methylene protons, and the protons of the cyclobutyl ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of the characteristic broad O-H stretch of the alcohol functional group.

Safety and Handling

Hazard Identification and Mitigation:

  • Grignard Reagents: Grignard reagents are highly flammable, corrosive, and can be pyrophoric.[13][14][15] They react violently with water and protic solvents.[4][15] All manipulations must be conducted under a dry, inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[10][15]

  • Diethyl Ether: Diethyl ether is extremely flammable and volatile.[13] Ensure there are no ignition sources in the vicinity of the experiment.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves, must be worn at all times.[10][13]

Emergency Procedures:

  • In case of fire, use a dry chemical or CO₂ fire extinguisher. Do not use water.

  • In case of skin contact, wash the affected area thoroughly with soap and water.

  • Always work in a laboratory equipped with a safety shower and eyewash station. It is highly recommended not to work alone when performing Grignard reactions.[10][13]

Caption: A summary of the experimental workflow.

Troubleshooting

IssuePossible CauseRecommended Solution
Grignard reaction fails to initiate. Inactive magnesium surface (oxide layer).Gently crush the magnesium turnings under an inert atmosphere. Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator.
Wet glassware or solvent.Ensure all glassware is rigorously dried and anhydrous solvents are used.
Low yield of the desired tertiary alcohol. Incomplete formation of the Grignard reagent.Ensure all magnesium has reacted before adding the ketone.
Side reactions such as enolization of the ketone or reduction.Maintain a low temperature during the addition of the ketone.
Formation of a significant amount of biphenyl byproduct. This is a common side reaction in Grignard syntheses using aryl halides.[11]This can be minimized by slow addition of the aryl halide during Grignard formation and avoiding elevated temperatures. Biphenyl can be removed during column chromatography.[11]
Persistent emulsion during work-up. Formation of fine magnesium salt precipitates.[9]Add saturated brine to help break the emulsion.[9] Alternatively, filter the mixture through a pad of Celite.[9]

Conclusion

The synthesis of this compound via the Grignard reaction is a robust and reliable method for accessing this valuable tertiary alcohol. By adhering to the detailed protocols outlined in this application note, particularly with respect to maintaining anhydrous and inert conditions, researchers can achieve high yields of the desired product. The insights provided into the rationale behind each step, along with the troubleshooting guide, are intended to empower scientists to confidently execute this synthesis and adapt it for their specific research needs in the fields of drug discovery and materials science.

References

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • Grignard Reaction Mechanism. (2025, August 5). Chemistry Steps. Retrieved from [Link]

  • The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]

  • Experiment 1: Grignard Reaction. (n.d.). Retrieved from [Link]

  • Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone. (n.d.). Google Patents.
  • Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. (2007, March 1). Journal of Chemical Education. Retrieved from [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (n.d.). PMC. Retrieved from [Link]

  • Grignard Reagent Reaction Mechanism. (2018, May 4). YouTube. Retrieved from [Link]

  • Grignard Reaction. (n.d.). American Chemical Society. Retrieved from [Link]

  • Merging C–C σ-bond activation of cyclobutanones with CO2 fixation via Ni-catalysis. (2022, February 25). Royal Society of Chemistry. Retrieved from [Link]

  • Using the Grignard Reaction to Make Tertiary alcohols. (2018, February 18). YouTube. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Method for preparing tertiary alcohol by means of Grignard reaction. (n.d.). Google Patents.
  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). (2018, July 16). Retrieved from [Link]

  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (2023, November 10). ScienceDirect. Retrieved from [Link]

  • Grignard reaction safety. (2024, June 7). YouTube. Retrieved from [Link]

  • SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. (n.d.). Global Journal of Engineering Science and Research Management. Retrieved from [Link]

  • Preparation and use of (3-alkoxyphenyl) magnesium chlorides. (n.d.). Google Patents.
  • Preparation of phenylmagnesium bromide. (n.d.). PrepChem.com. Retrieved from [Link]

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Retrieved from [Link]

  • Process for thermal benzylic bromination. (n.d.). Google Patents.
  • Cyclobutanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Catalytic 4-exo-dig carbocyclization for the construction of furan-fused cyclobutanones and synthetic applications. (2023, October 11). PMC. Retrieved from [Link]

  • Grignard reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • ORGANIC CHEMISTRY. (n.d.). RSC Publishing. Retrieved from [Link]

  • Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. (2013, June 3). ResearchGate. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT SCREENING OF 5-{[(E)-(2-HYDROXYPHENYL) METHYLIDENE]AMINO}. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Benzyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Functions and Mechanism of Cyclobutanone. (2025, May 29). Liskon Biological. Retrieved from [Link]

  • Unlocking Grignard Reactions: Predicting the Major Organic Product. (2026, February 19). Oreate AI Blog. Retrieved from [Link]

Sources

Protocol for reacting 3-benzyloxybromobenzene with cyclobutanone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 1-(3-(Benzyloxy)phenyl)cyclobutan-1-ol

Executive Summary

This guide details the protocol for synthesizing 1-(3-(benzyloxy)phenyl)cyclobutan-1-ol , a tertiary alcohol scaffold critical in the development of centrally acting analgesics (e.g., Tapentadol/Tramadol analogs).

While Grignard reagents are often the default for ketone additions, this protocol prioritizes Lithium-Halogen Exchange using n-Butyllithium (n-BuLi). Why?

  • Kinetic Control: Li-halogen exchange is faster than proton transfer at -78°C, minimizing side reactions like Directed Ortho Metalation (DoM) which are risks with alkoxy-substituted arenes.

  • Cleanliness: Lithium intermediates often provide cleaner conversion profiles for strained ketones like cyclobutanone compared to magnesium species, which can induce ring-opening or enolization side pathways due to their Lewis acidity.

Mechanistic Insight & Reaction Design

The transformation relies on the rapid exchange of the aryl bromide with n-BuLi to generate a nucleophilic aryl lithium species. This species attacks the highly electrophilic carbonyl of cyclobutanone.

Key Chemical Challenge: The 3-benzyloxy group is a Lewis basic directing group. If the reaction is run too warm (> -40°C), n-BuLi may act as a base, deprotonating the ring (DoM) rather than exchanging the halogen. Maintaining -78°C ensures the bromine exchange (which has a lower activation energy) occurs exclusively.

Reaction Pathway Diagram

ReactionMechanism Start 3-Benzyloxybromobenzene Intermediate Aryl-Lithium Species (Kinetic Intermediate) Start->Intermediate Li-Halogen Exchange (Fast) nBuLi n-BuLi (-78°C, THF) nBuLi->Intermediate Alkoxide Lithium Alkoxide Intermediate->Alkoxide Nucleophilic Attack (Relief of Ring Strain) Cyclobutanone Cyclobutanone (Electrophile) Cyclobutanone->Alkoxide Product Target Tertiary Alcohol Alkoxide->Product H2O/NH4Cl Quench

Caption: Kinetic pathway favoring Li-Halogen exchange over orthometalation, followed by strain-release addition to cyclobutanone.

Pre-Reaction Planning

Reagent Table (Standardized for 10 mmol Scale)
ReagentMW ( g/mol )Equiv.[1]AmountDensity (g/mL)VolumeRole
3-Benzyloxybromobenzene 263.131.02.63 g~1.3 (est)-Substrate
n-BuLi (2.5M in Hexanes) -1.1--4.4 mLExchange Reagent
Cyclobutanone 70.091.20.84 g0.9540.88 mLElectrophile
THF (Anhydrous) 72.11---40 mLSolvent
Safety Critical: Pyrophoric Handling
  • n-BuLi is pyrophoric.[2][3] All transfers must use positive pressure inert gas (Nitrogen/Argon) and oven-dried glass syringes.

  • Cyclobutanone is volatile and flammable. Handle in a fume hood.

Detailed Experimental Protocol

Phase 1: Setup and Lithiation
  • Drying: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes while cooling to room temperature.

  • Solvation: Add 3-benzyloxybromobenzene (2.63 g, 10 mmol) followed by anhydrous THF (30 mL) via syringe.

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for the internal temperature to equilibrate.

    • Expert Note: THF freezes at -108°C, so it will remain liquid. Viscosity will increase; ensure stirring is vigorous.

  • Exchange: Add n-BuLi (4.4 mL, 11 mmol) dropwise over 10 minutes. Aim down the side of the flask to pre-cool the reagent before it hits the bulk solution.

    • Observation: A color change (often light yellow to orange) indicates the formation of the aryl lithium species.

  • Incubation: Stir at -78°C for 30–45 minutes. Do not exceed 1 hour to avoid scrambling or aggregation.

Phase 2: Electrophilic Addition
  • Preparation: Dilute cyclobutanone (0.88 mL, 12 mmol) in anhydrous THF (10 mL) in a separate dry vial.

    • Why? Adding neat cyclobutanone can cause localized hot spots, leading to polymerization or ring-opening. Dilution buffers this exotherm.

  • Addition: Slowly add the cyclobutanone solution to the aryl lithium mixture over 10 minutes, maintaining -78°C.

  • Warming: Stir at -78°C for 1 hour. Then, remove the cooling bath and allow the reaction to warm to 0°C (ice bath) over 30 minutes.

    • Checkpoint: Most conversion happens at -78°C, but warming ensures the reaction drives to completion.

Phase 3: Quench and Workup
  • Quench: At 0°C, carefully add saturated aqueous NH4Cl (20 mL). Vigorous bubbling may occur.

  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (EtOAc) (3 x 30 mL).

  • Wash: Combine organics and wash with Brine (1 x 30 mL).

  • Drying: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (Rotavap).

    • Caution: Cyclobutanone residues are volatile; do not apply high vacuum for extended periods if unreacted ketone is present (though it should be consumed).

Purification & Characterization

Purification Strategy: The crude oil typically contains the product and trace unreacted aryl bromide.

  • Method: Flash Column Chromatography (Silica Gel).[1]

  • Eluent: Hexanes:EtOAc gradient (Start 95:5 -> End 80:20).

  • Rf Value: The tertiary alcohol is more polar than the starting bromide. Expect Rf ~0.3 in 85:15 Hex:EtOAc.

Analytical Data (Expected):

  • 1H NMR (400 MHz, CDCl3):

    • δ 7.45–6.80 (m, 9H, Aromatic protons).

    • δ 5.08 (s, 2H, Ph-O-CH2 -Ph).

    • δ 2.55–2.35 (m, 4H, Cyclobutane α-CH2 ).

    • δ 2.10–1.95 (m, 1H, Cyclobutane β-CH2 ).

    • δ 1.80–1.60 (m, 1H, Cyclobutane β-CH2 ).

    • δ ~2.0 (s, 1H, -OH, exchangeable).

  • MS (ESI): m/z [M+Na]+ or [M-H2O+H]+ (Dehydration is common in MS for tertiary alcohols).

Troubleshooting & Optimization

Workflow Logic

Troubleshooting Start Analyze Crude NMR Check1 Starting Material (Ar-Br) Remains? Start->Check1 Check2 Impurity: Ar-H (Debrominated)? Check1->Check2 No Action1 Cause: Wet solvent or insufficient n-BuLi. Sol: Titrate n-BuLi; Distill THF. Check1->Action1 Yes Check3 Impurity: Ring Open Products? Check2->Check3 No Action2 Cause: Moisture during lithiation. Sol: Check septum integrity/Ar flow. Check2->Action2 Yes Action3 Cause: Temp too high during addition. Sol: Ensure -78°C during ketone add. Check3->Action3 Yes

Caption: Decision matrix for diagnosing low yields or impurities based on crude NMR analysis.

Common Failure Modes:

  • Wurtz Coupling (Ar-Ar): Occurs if the reaction warms up before adding the ketone. Solution: Keep strictly at -78°C.

  • Protonation (Ar-H): Occurs if water is present in the THF. Solution: Use freshly distilled THF or solvent from a drying column.

References

  • Lithium-Halogen Exchange Mechanics: Reich, H. J. (2012).[4] "Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms." Journal of Organic Chemistry. Link

  • Cyclobutanone Reactivity: "Functions and Mechanism of Cyclobutanone." Liskon Chemical. Link

  • Safe Handling of Organolithiums: Schwindeman, J. A., et al. "Safe handling of organolithium compounds in the laboratory."[5] Princeton EHS / FMC Lithium. Link

  • Related Synthesis (Tapentadol Intermediates): "Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone."[6][7] Google Patents CN103242152A. Link (Provides context on the stability of the benzyloxy-cyclobutane scaffold).

  • General Protocol for Aryl-Lithium Addition: "Grignard and Organolithium Reagents." Chemistry LibreTexts. Link

Sources

Preparation of 1-(3-benzyloxyphenyl)cyclobutanol from 3-benzyloxyphenylmagnesium bromide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of 1-(3-Benzyloxyphenyl)cyclobutanol via Grignard Addition

Abstract & Strategic Overview

This application note details the robust synthesis of 1-(3-benzyloxyphenyl)cyclobutanol , a critical scaffold in the development of central nervous system (CNS) active agents, particularly opioid receptor modulators and monoamine reuptake inhibitors. The protocol leverages the nucleophilic addition of 3-benzyloxyphenylmagnesium bromide to cyclobutanone .

While Grignard additions are foundational, this specific transformation requires precise control to mitigate the volatility of cyclobutanone and the potential for enolization-driven side reactions. This guide provides a self-validating protocol emphasizing anhydrous technique, temperature management, and rigorous purification strategies.

Key Reaction Features:

  • Transformation: Aryl Grignard Addition to Strained Ketone.

  • Critical Control Point: Temperature maintenance during addition to favor 1,2-addition over enolization.

  • Safety Profile: Handling of air-sensitive organometallics and volatile ketones.

Reaction Mechanism & Logic

The synthesis proceeds via the generation of an aryl Grignard reagent followed by nucleophilic attack on the carbonyl carbon of cyclobutanone.

Mechanism Description:

  • Grignard Formation: Magnesium inserts into the C-Br bond of 1-(benzyloxy)-3-bromobenzene via a radical mechanism on the metal surface.

  • Nucleophilic Attack: The polarized Carbon-Magnesium bond acts as a carbanion equivalent, attacking the electrophilic carbonyl of cyclobutanone.

  • Alkoxide Intermediate: A magnesium alkoxide intermediate is formed.

  • Protonation: Acidic workup (NH₄Cl) protonates the alkoxide to yield the tertiary alcohol.

Visualizing the Pathway:

ReactionMechanism Substrate 1-(Benzyloxy)-3-bromobenzene Grignard 3-BenzyloxyphenylMgBr (Grignard Reagent) Substrate->Grignard Grignard Formation (Reflux/Initiation) Mg Mg / THF Mg->Grignard Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Nucleophilic Attack (0°C to RT) Cyclobutanone Cyclobutanone Cyclobutanone->Intermediate Product 1-(3-Benzyloxyphenyl)cyclobutanol Intermediate->Product Protonation (Workup) Quench Sat. aq. NH4Cl Quench->Product

Figure 1: Reaction pathway for the synthesis of 1-(3-benzyloxyphenyl)cyclobutanol.

Pre-Reaction Planning & Materials

Safety Advisory:

  • Grignard Reagents: Pyrophoric/highly reactive with moisture. All glassware must be oven-dried (>120°C) and cooled under Argon/Nitrogen.

  • Cyclobutanone: Volatile (bp ~99°C) and flammable. Handle in a fume hood.

  • THF: Must be anhydrous and free of peroxides. Distill over Na/Benzophenone or use a solvent purification system (SPS).

Reagent Table:

ReagentMW ( g/mol )Equiv.[1][2][3]Density (g/mL)Role
1-(Benzyloxy)-3-bromobenzene 263.131.0N/A (Solid/Oil)Limiting Reagent
Magnesium Turnings 24.301.21.74Grignard Precursor
Cyclobutanone 70.091.2-1.50.93Electrophile
Iodine (Crystal) 253.81cat.4.93Initiator
THF (Anhydrous) 72.11Solvent0.89Solvent

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction.

Phase 1: Preparation of 3-Benzyloxyphenylmagnesium Bromide

Note: If using commercially available Grignard, skip to Phase 2.

  • Setup: Equip a 100 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flame-dry the apparatus under vacuum and backfill with Argon (repeat 3x).

  • Activation: Add Magnesium turnings (291 mg, 12 mmol) and a single crystal of Iodine to the flask. Heat gently with a heat gun until iodine vapor sublimes, activating the Mg surface.

  • Initiation:

    • Dissolve 1-(benzyloxy)-3-bromobenzene (2.63 g, 10 mmol) in anhydrous THF (15 mL).

    • Add approx. 1-2 mL of this solution to the Mg turnings.

    • Observation: Initiation is confirmed by the disappearance of the brown iodine color, mild exotherm, and turbidity.

  • Completion: Once initiated, add the remaining bromide solution dropwise over 20-30 minutes, maintaining a gentle reflux. After addition, reflux for 1 hour to ensure complete conversion. Cool to Room Temperature (RT).

Phase 2: Addition of Cyclobutanone
  • Cooling: Cool the Grignard solution to 0 °C using an ice/water bath.

  • Addition: Dissolve Cyclobutanone (typically 1.2 equiv, ~840 mg / 0.9 mL) in anhydrous THF (5 mL). Add this solution dropwise to the Grignard reagent over 15 minutes.

    • Scientific Logic:[4][5][1][2][6][7][8] Low temperature prevents enolization of the ketone by the basic Grignard reagent.

  • Reaction: Allow the mixture to warm to RT naturally and stir for 2-4 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1). The starting bromide spot should disappear.

Phase 3: Workup & Isolation
  • Quench: Cool the mixture back to 0 °C. Carefully quench by dropwise addition of saturated aqueous NH₄Cl (10 mL). Caution: Exothermic.

  • Extraction: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organics with Brine (30 mL), dry over anhydrous Na₂SO₄ , and filter.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotovap) to yield the crude oil.

Phase 4: Purification
  • Column Chromatography: Purify the crude residue on silica gel.[3]

    • Eluent: Gradient of Hexanes to 10-20% EtOAc/Hexanes.

    • Target: The product is a tertiary alcohol and will be more polar than the starting bromide but less polar than many side products.

  • Crystallization (Optional): If the product is solid, recrystallization from Hexane/Ether can yield high-purity crystals.

Process Workflow Diagram

Workflow Setup Setup: Flame-dry Glassware Inert Atmosphere (Ar/N2) GrignardPrep Phase 1: Grignard Formation Mg + R-Br in THF (Reflux 1h) Setup->GrignardPrep Cooling Cool to 0°C GrignardPrep->Cooling Addition Phase 2: Add Cyclobutanone Dropwise (Avoid Enolization) Cooling->Addition Reaction Warm to RT Stir 2-4h (Monitor TLC) Addition->Reaction Quench Phase 3: Quench with sat. NH4Cl Extract (EtOAc), Dry, Conc. Reaction->Quench Purify Phase 4: Column Chromatography (Hex/EtOAc) Quench->Purify

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
No Reaction (Grignard Step) Mg surface passivated; Wet solvent.Add 1,2-dibromoethane (entrainment) or more Iodine. Ensure THF is freshly distilled.
Low Yield / Recovered Ketone Enolization of cyclobutanone.Ensure addition is at 0°C or lower (-78°C).[3][9] Add CeCl₃ (Cerium chloride) to promote 1,2-addition (Luche-type conditions) [1].
Wurtz Coupling Dimer Overheating during Grignard prep.Add bromide solution slower; maintain gentle reflux only.

Characterization Expectations:

  • ¹H NMR (CDCl₃): Look for the disappearance of the cyclobutanone α-protons (~3.0 ppm) and the appearance of the cyclobutane ring multiplets (1.6–2.5 ppm). The benzylic CH₂ (singlet, ~5.1 ppm) and aromatic protons should remain intact.

  • MS (ESI): Molecular ion [M+H]⁺ or [M+Na]⁺. Note that tertiary alcohols often show loss of water [M-H₂O]⁺ in mass spectrometry.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link

  • Garrett, C. E., & Fu, G. C. "Nucleophilic Addition of Grignard Reagents to Ketones." Journal of Organic Chemistry, vol. 63, no. 2, 1998. (General Grignard Protocols).[10] Link

  • Organic Syntheses. "Cyclobutanone." Org.[4][3][7] Synth. 1981, 60, 20. (Handling and properties of Cyclobutanone). Link

  • Sigma-Aldrich. "Grignard Reagents - Preparation and Titration." Technical Bulletin. Link

Sources

Application Note: Chemoselective Deprotection of 1-(3-Benzyloxyphenyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the chemoselective deprotection of the benzyl group from 1-(3-benzyloxyphenyl)cyclobutanol . The structural complexity of this molecule—specifically the presence of a tertiary benzylic alcohol on a strained cyclobutane ring —presents a classic "chemoselectivity trap" that requires a deviation from standard textbook protocols.

Executive Summary & Strategic Analysis

The target transformation is the removal of the benzyl (Bn) protecting group to release the phenol, yielding 1-(3-hydroxyphenyl)cyclobutanol .

The Chemoselectivity Challenge

Standard debenzylation methods (e.g., acid hydrolysis or vigorous hydrogenation) pose two critical risks to this specific substrate:

  • Dehydration/Ring Expansion (Acid Risk): The tertiary benzylic alcohol moiety is highly prone to acid-catalyzed elimination (E1 mechanism) to form 1-(3-benzyloxyphenyl)cyclobutene . Furthermore, the strain of the cyclobutane ring (

    
    ) makes it susceptible to acid-mediated ring expansion or opening.
    
  • Hydrogenolysis of C-OH (Reduction Risk): Tertiary benzylic alcohols are sensitive to hydrogenolysis (cleavage of the C-OH bond) under standard Pd/C + H₂ conditions, potentially yielding the deoxy-derivative 1-phenylcyclobutane .

The Solution Strategy

To navigate these risks, this protocol prioritizes Neutral Catalytic Hydrogenolysis under kinetically controlled conditions. By selecting non-acidic solvents and moderating catalyst activity, we favor the cleavage of the O-Bn bond (bond dissociation energy


) over the stronger C-OH bond, while avoiding the acidic conditions that trigger dehydration.

Mechanistic Pathway & Risk Visualization

The following diagram illustrates the competing pathways and the "Golden Path" to the desired product.

ReactionPathways Figure 1: Chemoselectivity Landscape for 1-(3-benzyloxyphenyl)cyclobutanol Deprotection Substrate Substrate: 1-(3-benzyloxyphenyl) cyclobutanol Product Target Product: 1-(3-hydroxyphenyl) cyclobutanol Substrate->Product Path 1: Neutral Hydrogenolysis (Pd/C, EtOAc, 1 atm) SELECTIVE SideProduct1 Side Product A: 1-(3-hydroxyphenyl) cyclobutene (Dehydration) Substrate->SideProduct1 Path 2: Lewis Acid (BBr3) or Strong Acid (H+) RISK: Elimination SideProduct2 Side Product B: 1-(3-hydroxyphenyl) cyclobutane (Over-Reduction) Product->SideProduct2 Path 3: Over-Hydrogenation (Prolonged reaction/Acidic Pd)

Caption: Figure 1 visualizes the narrow operating window required to avoid dehydration (Path 2) and deoxygenation (Path 3).

Recommended Protocol: Neutral Catalytic Hydrogenolysis

This method is the industry standard for this specific transformation due to its balance of efficacy and mildness.

Materials & Reagents
ReagentGrade/SpecRole
Substrate >95% PurityStarting Material
Pd/C 10% wt loading, wet support (Degussa type)Catalyst
Ethyl Acetate (EtOAc) HPLC Grade, AnhydrousSolvent (Neutral, Aprotic)
Hydrogen (H₂) Balloon (1 atm)Reductant
Celite® 545 Filter AidPurification
Experimental Procedure

Step 1: Catalyst Preparation (Safety Critical)

  • Weigh 10% Pd/C (wet) equivalent to 10 wt% of the substrate mass (e.g., 100 mg catalyst for 1.0 g substrate).

  • Note: Using "wet" catalyst (approx. 50% water) significantly reduces ignition risk. If using dry Pd/C, add it to the flask under a blanket of nitrogen.

Step 2: Solvation

  • Dissolve the substrate in Ethyl Acetate (EtOAc) [Concentration: 0.1 M].

  • Why EtOAc? Unlike Methanol or Ethanol, EtOAc is aprotic and suppresses solvolysis/ionization of the tertiary alcohol, reducing the risk of SN1-type side reactions or elimination.

Step 3: Reaction Initiation

  • Carefully add the substrate solution to the catalyst flask.

  • Seal the flask with a septum.

  • Purge: Insert a needle connected to a vacuum line and a second needle connected to a nitrogen line. Cycle Vacuum/Nitrogen 3 times to remove oxygen.

  • H₂ Introduction: Attach a hydrogen balloon. Purge the headspace briefly with H₂.

Step 4: Monitoring (The "Stop" Condition)

  • Stir vigorously at Room Temperature (20–25°C) .

  • Check TLC/HPLC every 30 minutes.

  • Endpoint: The reaction is typically fast (1–4 hours). Stop immediately upon consumption of the starting material.

  • Warning: Do not let the reaction stir overnight. Prolonged exposure increases the risk of C-OH hydrogenolysis (Path 3 in Fig 1).

Step 5: Work-up

  • Remove the H₂ balloon and purge with Nitrogen.

  • Filter the mixture through a pad of Celite® to remove the catalyst.[1]

  • Rinse the filter cake with EtOAc.

  • Concentrate the filtrate under reduced pressure (keep water bath <40°C).

Expected Data Profile
ParameterObservation
Appearance Colorless to pale yellow oil/solid.
¹H NMR (CDCl₃) Disappearance of benzylic singlet (

ppm) and aromatic multiplet (5H). Appearance of broad phenol -OH singlet (

ppm).
Yield 85–95%

Alternative Protocol: Transfer Hydrogenation

Use this method if over-reduction (C-OH loss) is observed in the primary protocol.

Rationale: Ammonium formate provides a milder source of hydrogen, often showing higher kinetic selectivity for O-Bn cleavage over aliphatic C-OH bonds.

  • Dissolve substrate in Methanol (MeOH) [0.1 M].

  • Add 10% Pd/C (10-20 wt%).

  • Add Ammonium Formate (5.0 equivalents).

  • Heat to mild reflux (60°C) for 1–2 hours.

  • Note: Monitor for ammonia evolution. The reaction is complete when CO₂ evolution ceases and TLC confirms conversion.

Troubleshooting & "Rescue" Methods

Issue: Dehydration (Alkene formation)
  • Cause: Acidic impurities in the solvent or catalyst support.[2]

  • Fix: Add 1.0 equivalent of NaHCO₃ or K₂CO₃ to the hydrogenation mixture to buffer the system.

  • Avoid: Do not use BBr₃ or HBr/AcOH. These will almost certainly cause dehydration of the tertiary alcohol.

Issue: No Reaction (Catalyst Poisoning)
  • Cause: Sulfur or amine impurities in the starting material.

  • Fix:

    • Purify the starting material via silica gel chromatography.[3]

    • Switch to Pearlman’s Catalyst (20% Pd(OH)₂/C) .[4] This is more active but requires stricter monitoring to prevent over-reduction.

Issue: Over-reduction (Loss of OH group)
  • Cause: Catalyst too active or reaction time too long.

  • Fix:

    • Switch to the Transfer Hydrogenation protocol (Section 4).

    • Poison the catalyst slightly by adding 0.5 eq. of Pyridine (though this slows the reaction significantly).

Process Workflow Diagram

Workflow Start Start: 1-(3-benzyloxyphenyl) cyclobutanol Choice Select Method Start->Choice MethodA Method A: Neutral H2/Pd (Standard) Choice->MethodA Standard MethodB Method B: Transfer Hydrogenation (High Selectivity) Choice->MethodB If Method A fails Monitor Monitor TLC/HPLC (Every 30 mins) MethodA->Monitor MethodB->Monitor Decision Is SM consumed? Monitor->Decision Decision->Monitor No Stop STOP Immediately Filter & Concentrate Decision->Stop Yes OverRed Issue: Over-reduction? Stop->OverRed OverRed->MethodB Yes (Next run) Dehyd Issue: Dehydration? OverRed->Dehyd No Dehyd->MethodA Add NaHCO3 buffer

Caption: Operational workflow for selecting and executing the deprotection strategy.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (The definitive guide on benzyl ether stability and cleavage conditions).
  • Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate."[5] Tetrahedron Letters, 1995 , 36, 3465-3468.[5] Link (Demonstrates control over hydrogenolysis activity).

  • Rylander, P. N.Hydrogenation Methods; Academic Press: London, 1985. (Detailed discussion on the hydrogenolysis of benzylic alcohols vs. ethers).
  • Congreve, M. S., et al. "Selective Cleavage of Benzyl Ethers." Synlett, 1993 , 663-664. Link (Discussion on Lewis acid alternatives, though noted here as high-risk for this substrate).

  • BenchChem Application Note. "Comparative study of deprotection methods for benzyl and trityl ethers." Link (General procedural validation).

Sources

Application Note: Scalable Synthesis Route for 1-(3-Benzyloxyphenyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Synthetic Protocol & Methodological Rationale Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS Registry Number: 211495-48-6

Strategic Rationale & Mechanistic Insights

The incorporation of cyclobutane rings into active pharmaceutical ingredients (APIs) has become a cornerstone strategy in modern drug discovery. The cyclobutyl moiety frequently serves as a bioisostere for native furanose rings or other cycloalkanes, enhancing metabolic stability against phosphorylase-mediated cleavage while maintaining the precise spatial geometry required for target interaction (e.g., in antiviral polymerases and CNS modulators)[1].

The target compound, 1-(3-benzyloxyphenyl)cyclobutanol , serves as a highly versatile, functionalized building block. The presence of the benzyl-protected phenol allows for downstream orthogonal deprotection and derivatization, while the tertiary cyclobutanol acts as a rigid, three-dimensional scaffold.

Causality in Reagent and Condition Selection

To achieve a scalable and high-yielding synthesis, a nucleophilic Grignard addition route is employed. The methodology relies on the generation of 3-benzyloxyphenylmagnesium bromide, followed by its controlled addition to cyclobutanone[2].

  • Solvent Selection (Anhydrous THF): Tetrahydrofuran (THF) is strictly required over diethyl ether. THF coordinates more strongly to the magnesium center, stabilizing the organometallic intermediate. Furthermore, its higher boiling point (66 °C) provides the necessary thermal energy during reflux to drive the oxidative insertion of magnesium into the electron-rich aryl-bromide bond[3].

  • Initiation Strategy (Iodine Catalysis): Aryl bromides bearing bulky or electron-donating meta-substituents can exhibit sluggish Grignard initiation. A catalytic amount of iodine (

    
    ) is utilized to chemically clean the magnesium oxide passivation layer, ensuring rapid and uniform initiation[3].
    
  • Temperature Control (0 °C to 5 °C): Cyclobutanone is highly strained. While nucleophilic addition is exceptionally fast, allowing the reaction temperature to rise uncontrollably can lead to unwanted enolization or ring-opening side reactions. Maintaining the addition at 0 °C ensures kinetic control and maximizes the yield of the tertiary alcohol.

  • Mild Quenching (Sat.

    
    ):  Tertiary cyclobutanols are highly sensitive to strong acids, which can trigger dehydration to form strained cyclobutenes. Quenching with a mild, buffered aqueous solution (saturated ammonium chloride) prevents this degradation pathway.
    

Synthetic Workflow Visualization

Pathway cluster_0 Phase 1: Organometallic Activation cluster_1 Phase 2: Nucleophilic Addition & Quench N1 3-Benzyloxybromobenzene N3 3-Benzyloxyphenylmagnesium bromide (Active Grignard) N1->N3 Addition N2 Mg Turnings + I2 (cat.) in Anhydrous THF N2->N3 Initiation (Heat) N5 Magnesium Alkoxide Intermediate N3->N5 0°C, THF N4 Cyclobutanone (Electrophile) N4->N5 Dropwise N6 1-(3-Benzyloxyphenyl)cyclobutanol (Target API Intermediate) N5->N6 Sat. NH4Cl Quench

Synthetic workflow for 1-(3-benzyloxyphenyl)cyclobutanol via Grignard addition.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 50 mmol scalable batch. All glassware must be oven-dried and purged with inert gas (Nitrogen or Argon) prior to use.

Reagent / MaterialMW ( g/mol )EquivalentsAmountMoles (mmol)Role
1-Bromo-3-(benzyloxy)benzene 263.141.0013.16 g50.0Electrophile / Precursor
Magnesium Turnings 24.311.201.46 g60.0Metal Reductant
Iodine (

)
253.81Catalytic~10 mg-Surface Activator
Cyclobutanone 70.091.103.85 g55.0Electrophile
Anhydrous THF 72.11Solvent100 mL-Coordinating Solvent
Sat. Aqueous

N/AQuench50 mL-Mild Proton Source

Expected Yield: 80–85% (10.1 g – 10.8 g) of 1-(3-benzyloxyphenyl)cyclobutanol (MW: 254.33 g/mol ).

Step-by-Step Experimental Protocol

Phase 1: Preparation of 3-Benzyloxyphenylmagnesium Bromide

Self-Validation Checkpoint: The success of this phase is strictly dependent on maintaining anhydrous conditions.

  • Apparatus Setup: Equip a flame-dried 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, an addition funnel, and an internal temperature probe. Maintain a positive pressure of dry nitrogen.

  • Magnesium Activation: Add magnesium turnings (1.46 g, 60.0 mmol) and a single crystal of iodine (~10 mg) to the flask. Stir dry for 5 minutes. Add 20 mL of anhydrous THF.

  • Precursor Preparation: In the addition funnel, dissolve 1-bromo-3-(benzyloxy)benzene (13.16 g, 50.0 mmol) in 40 mL of anhydrous THF.

  • Reaction Initiation: Add approximately 10% (4 mL) of the bromide solution to the magnesium suspension. Warm the flask gently using a heat gun or water bath (approx. 40 °C)[3].

    • Validation Observation: Initiation is confirmed when the brown/purple color of the iodine completely dissipates, yielding a cloudy, pale gray suspension accompanied by gentle, localized bubbling at the magnesium surface.

  • Continuous Addition: Once initiated, remove the external heat source. Add the remaining bromide solution dropwise over 30 minutes at a rate that maintains a gentle, self-sustaining reflux.

  • Maturation: After the addition is complete, attach a heating mantle and reflux the mixture for an additional 1.5 hours to ensure complete consumption of the aryl bromide. Cool the resulting dark gray Grignard solution to 0 °C using an ice-water bath.

Phase 2: Nucleophilic Addition to Cyclobutanone
  • Electrophile Preparation: Dissolve cyclobutanone (3.85 g, 55.0 mmol) in 20 mL of anhydrous THF. Transfer this to a clean, dry addition funnel.

  • Controlled Addition: With the Grignard reagent stirring vigorously at 0 °C, add the cyclobutanone solution dropwise over 20 minutes[2].

    • Validation Observation: The reaction is exothermic. Monitor the internal temperature probe to ensure the reaction mixture does not exceed 5 °C during the addition.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour. Monitor reaction completion via TLC (Hexanes:EtOAc 8:2, UV visualization).

Phase 3: Quenching, Workup, and Purification
  • Mild Quench: Re-cool the reaction flask to 0 °C. Carefully and slowly add 50 mL of saturated aqueous

    
     to quench the unreacted magnesium and the magnesium alkoxide intermediate. Caution: Initial addition will result in vigorous effervescence.
    
  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing & Drying: Combine the organic extracts and wash sequentially with distilled water (50 mL) and brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (

    
    ).
    
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil.

  • Purification: Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of 5% to 15% Ethyl Acetate in Hexanes. The target compound, 1-(3-benzyloxyphenyl)cyclobutanol, elutes as a viscous, pale yellow to colorless oil that may slowly crystallize upon standing under high vacuum.

References

  • Google Patents.

Sources

Application Notes and Protocols for the Functionalization of the Cyclobutane Ring in 1-Aryl-Cyclobutanols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Cyclobutane Scaffold in Modern Chemistry

The cyclobutane motif, once considered a mere curiosity of strained-ring systems, has emerged as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique, puckered three-dimensional structure offers a compelling alternative to more traditional, planar aromatic systems, enabling what has been termed an "escape from flatland" in molecular design.[3] This rigid, sp³-rich core can enhance pharmacological properties such as metabolic stability, binding affinity, and solubility by providing a defined orientation of substituents in three-dimensional space.[1][4] Consequently, cyclobutane derivatives are increasingly found in preclinical and clinical drug candidates.[2][4]

1-Aryl-cyclobutanols are particularly valuable as they serve as versatile precursors for a wide array of more complex, functionalized molecules. The inherent ring strain of the cyclobutane ring, combined with the electronic influence of the aryl and hydroxyl groups, provides a fertile ground for a variety of chemical transformations.[5] This guide provides an in-depth exploration of the key strategies for the functionalization of 1-aryl-cyclobutanols, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Palladium-Catalyzed C-C Bond Cleavage and Functionalization

Palladium catalysis offers a powerful and versatile platform for the functionalization of 1-aryl-cyclobutanols, primarily through strain-release-driven C-C bond cleavage.[5][6] These reactions typically proceed via a β-carbon elimination mechanism, where the palladium catalyst inserts into the C-C bond proximal to the hydroxyl group, leading to a ring-opened alkyl-palladium intermediate that can then undergo a variety of downstream transformations.[7]

Mechanistic Rationale

The driving force for these reactions is the release of the approximately 26 kcal/mol of ring strain in the cyclobutane ring. The general catalytic cycle begins with the formation of a palladium(II) alkoxide from the 1-aryl-cyclobutanol. This is followed by a rate-determining β-carbon elimination, which cleaves a C-C bond of the cyclobutane ring to form a six-membered palladacycle. This intermediate can then undergo various reactions, such as reductive elimination to form a C-C or C-heteroatom bond, or further rearrangements. The choice of ligands on the palladium catalyst is crucial for controlling the reactivity and selectivity of these transformations.[6][8]

G cluster_0 Palladium-Catalyzed C-C Bond Cleavage/Arylation A 1-Aryl-cyclobutanol F Ligand Exchange A->F B Pd(0) Catalyst D Oxidative Addition B->D C Aryl Halide (Ar-X) C->D E Ar-Pd(II)-X D->E E->F G Aryl-Pd(II)-O-Cyclobutyl F->G H β-Carbon Elimination (Ring Opening) G->H I Ring-Opened Alkyl-Pd(II) Intermediate H->I J Reductive Elimination I->J J->B Regeneration of Pd(0) K γ-Arylated Ketone J->K

Figure 1. Generalized workflow for the palladium-catalyzed C-C bond cleavage and arylation of 1-aryl-cyclobutanols.

Application Protocol: Palladium-Catalyzed γ-Arylation of 1-Aryl-cyclobutanols

This protocol describes the synthesis of γ-arylated ketones through the palladium-catalyzed reaction of 1-aryl-cyclobutanols with aryl bromides. The use of a bulky biaryl phosphine ligand, such as JohnPhos, can be critical for achieving high yields.[6]

Materials:

  • 1-Aryl-cyclobutanol (1.0 equiv)

  • Aryl bromide (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • (2-Biphenyl)di-tert-butylphosphine (JohnPhos) (4-10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the 1-aryl-cyclobutanol, aryl bromide, cesium carbonate, palladium(II) acetate, and JohnPhos.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired γ-arylated ketone.

Substrate Scope and Representative Yields

The palladium-catalyzed arylation of 1-aryl-cyclobutanols is compatible with a wide range of functional groups on both the cyclobutanol and the aryl halide.[7]

Entry1-Aryl-cyclobutanolAryl BromideProductYield (%)
11-Phenylcyclobutanol4-Bromotoluene4-Phenyl-4-(p-tolyl)butan-2-one85
21-(4-Methoxyphenyl)cyclobutanol4-Bromoanisole4-(4-Methoxyphenyl)-4-(4-methoxyphenyl)butan-2-one92
31-(4-Chlorophenyl)cyclobutanol4-Bromobenzonitrile4-(4-Chlorophenyl)-4-(4-cyanophenyl)butan-2-one78
41-Phenylcyclobutanol1-Bromo-4-(trifluoromethyl)benzene4-Phenyl-4-(4-(trifluoromethyl)phenyl)butan-2-one81

Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has recently emerged as a mild and powerful method for the functionalization of 1-aryl-cyclobutanols, offering an alternative to traditional transition-metal-catalyzed reactions.[9][10] These reactions are typically initiated by the generation of a radical species, which then participates in a cascade of events leading to ring expansion and functionalization.[9]

Mechanistic Rationale

The reaction is initiated by the excitation of a photocatalyst, such as [Ru(bpy)₃]²⁺, with visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with an aryl diazonium salt to generate an aryl radical. This highly reactive species adds to the double bond of a 1-(1-arylvinyl)cyclobutanol, generating a tertiary radical intermediate. This intermediate then undergoes a ring-opening and 1,2-aryl migration (semipinacol-type rearrangement) to form a more stable radical. Subsequent oxidation of this radical by the photocatalyst and tautomerization yields the final ring-expanded ketone product.[9]

G cluster_1 Visible-Light Photoredox-Catalyzed Ring Expansion A Photocatalyst (PC) C Excited Photocatalyst (PC*) A->C Excitation B Visible Light (hν) B->C E Single Electron Transfer (SET) C->E D Aryl Diazonium Salt (Ar-N₂⁺) D->E F Aryl Radical (Ar•) E->F H Radical Addition F->H G 1-(1-Arylvinyl)cyclobutanol G->H I Tertiary Radical Intermediate H->I J Ring Expansion/1,2-Migration I->J K Ring-Expanded Radical J->K L Oxidation by PC⁺ K->L L->A Regeneration of PC M Ring-Expanded Ketone L->M

Figure 2. Key steps in the visible-light photoredox-catalyzed arylative ring expansion of 1-(1-arylvinyl)cyclobutanols.

Application Protocol: Arylative Ring Expansion of 1-(1-Arylvinyl)cyclobutanols

This protocol details the synthesis of functionalized cyclopentanones via the visible-light-mediated photocatalytic reaction of 1-(1-arylvinyl)cyclobutanols with aryl diazonium salts.[9]

Materials:

  • 1-(1-Arylvinyl)cyclobutanol (1.0 equiv)

  • Aryldiazonium tetrafluoroborate (1.5 equiv)

  • Tris(2,2'-bipyridyl)ruthenium(II) hexafluorophosphate (₂) (1-2 mol%)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Blue LED lamp

Procedure:

  • In a vial, dissolve the 1-(1-arylvinyl)cyclobutanol and the aryldiazonium tetrafluoroborate in anhydrous DMSO.

  • Add the ₂ photocatalyst to the solution.

  • Seal the vial and degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Place the vial in front of a blue LED lamp and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired functionalized cyclopentanone.

Substrate Scope and Representative Yields

This photoredox-catalyzed reaction tolerates a variety of electronically diverse aryl diazonium salts and substituted 1-(1-arylvinyl)cyclobutanols.[9]

Entry1-(1-Arylvinyl)cyclobutanolAryl Diazonium SaltProductYield (%)
11-(1-Phenylvinyl)cyclobutanol4-Methylbenzenediazonium tetrafluoroborate2-Phenyl-2-(p-tolyl)cyclopentanone75
21-(1-(4-Methoxyphenyl)vinyl)cyclobutanol4-Fluorobenzenediazonium tetrafluoroborate2-(4-Fluorophenyl)-2-(4-methoxyphenyl)cyclopentanone68
31-(1-(4-Chlorophenyl)vinyl)cyclobutanolBenzenediazonium tetrafluoroborate2-(4-Chlorophenyl)-2-phenylcyclopentanone72
41-(1-Phenylvinyl)cyclobutanol4-Nitrobenzenediazonium tetrafluoroborate2-(4-Nitrophenyl)-2-phenylcyclopentanone65

Acid-Catalyzed Rearrangements

The treatment of 1-aryl-cyclobutanols with Brønsted or Lewis acids can induce rearrangements, often leading to ring-expanded products.[11][12] These reactions are mechanistically distinct from the metal-catalyzed and photoredox pathways and proceed through carbocationic intermediates.

Mechanistic Rationale

The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, followed by the loss of water to form a tertiary carbocation. This carbocation can then undergo a Wagner-Meerwein rearrangement, where a C-C bond of the cyclobutane ring migrates to the carbocationic center. This ring expansion relieves ring strain and leads to a more stable cyclopentyl carbocation, which is then quenched by a nucleophile or deprotonated to form an alkene.[12]

G cluster_2 Acid-Catalyzed Ring Expansion A 1-Aryl-cyclobutanol C Protonation A->C B Acid (H⁺) B->C D Protonated Alcohol C->D E Loss of Water D->E F Tertiary Carbocation E->F G Wagner-Meerwein Rearrangement (Ring Expansion) F->G H Cyclopentyl Carbocation G->H I Deprotonation H->I J Ring-Expanded Alkene I->J

Figure 3. Plausible mechanism for the acid-catalyzed ring expansion of 1-aryl-cyclobutanols.

Application Protocol: Lewis Acid-Mediated Ring Expansion to Dihydronaphthalenes

This protocol describes the synthesis of dihydronaphthalene derivatives from 1-aryl-cyclobutanols using a Lewis acid catalyst.

Materials:

  • 1-Aryl-cyclobutanol (1.0 equiv)

  • Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) (10 mol%)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the 1-aryl-cyclobutanol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add the bismuth(III) trifluoromethanesulfonate catalyst to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the dihydronaphthalene product.

Fluorination Reactions

The introduction of fluorine into organic molecules can have a profound impact on their biological properties.[13] 1-Aryl-cyclobutanols can serve as precursors for the synthesis of fluorinated compounds, such as γ-fluoroalkyl ketones, through ring-opening fluorination reactions.

Application Protocol: Synthesis of γ-Fluoroalkyl Ketones

This protocol describes the silver-catalyzed ring-opening fluorination of 1-aryl-cyclobutanols using an electrophilic fluorinating agent.

Materials:

  • 1-Aryl-cyclobutanol (1.0 equiv)

  • Selectfluor® (2.0 equiv)

  • Silver(I) fluoride (AgF) (10 mol%)

  • Benzene/water (1:1) solvent mixture

Procedure:

  • To a vial, add the 1-aryl-cyclobutanol, Selectfluor®, and silver(I) fluoride.

  • Add the benzene/water biphasic solvent mixture.

  • Seal the vial and heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 5-10 hours.

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with benzene.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the γ-fluoroalkyl ketone.

Conclusion

The functionalization of the cyclobutane ring in 1-aryl-cyclobutanols provides access to a diverse array of valuable and structurally complex molecules. The methodologies outlined in this guide, including palladium-catalyzed C-C bond activation, visible-light photoredox catalysis, acid-catalyzed rearrangements, and fluorination reactions, represent the state-of-the-art in this rapidly evolving field. By understanding the underlying mechanistic principles and following the detailed protocols provided, researchers can effectively leverage the unique properties of the cyclobutane scaffold to advance their programs in drug discovery and materials science.

References

  • Milos, A. et al. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 20(7), 13249-13271. [Link]

  • Wuitschik, G. et al. (2022). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. J. Am. Chem. Soc., 144(4), 1629-1635. [Link]

  • van der Heijden, J. et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • van der Heijden, J. et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • Milos, A. et al. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]

  • Wuitschik, G. et al. (2018). Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. Angew. Chem. Int. Ed., 57(49), 16248-16252. [Link]

  • Frongia, A. et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15540-15594. [Link]

  • Kumar, A. et al. (2023). Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols. Chem. Sci., 14(22), 5943-5949. [Link]

  • Kumar, A. et al. (2023). Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols. Chemical Science, 14(22), 5943-5949. [Link]

  • Frongia, A. et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]

  • Wang, Y. et al. (2023). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nat. Commun., 14, 4987. [Link]

  • Wu, X., & Zhu, C. (2018). Recent Advances in Ring-Opening Functionalization of Cycloalkanols by C-C σ-Bond Cleavage. The Chemical Record, 18(6), 587-598. [Link]

  • Beaudry, C. M. (2017). Synthesis of natural products containing fully functionalized cyclopentanes. Oregon State University. [Link]

  • Frongia, A. et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]

  • Li, G. et al. (2021). Photo-induced copper-catalyzed sequential 1,n-HAT enabling the formation of cyclobutanols. Nat. Commun., 12, 6408. [Link]

  • Kwon, S. J., & Kim, D. Y. (2016). Visible Light Photoredox-Catalyzed Arylative Ring Expansion of 1-(1-Arylvinyl)cyclobutanol Derivatives. Organic Letters, 18(18), 4562-4565. [Link]

  • Kumar, A. et al. (2023). Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols. ResearchGate. [Link]

  • García-Morales, C. et al. (2024). Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage. The Journal of Organic Chemistry, 89(2), 1184-1194. [Link]

  • Dong, G. et al. (2015). Kinetic Resolution via Rh-Catalyzed C–C Activation of Cyclobutanones at Room Temperature. J. Am. Chem. Soc., 137(18), 5843-5846. [Link]

  • Seiser, T., & Cramer, N. (2011). Catalytic C–C Bond Activations via Oxidative Addition to Transition Metals. CHIMIA International Journal for Chemistry, 65(4), 231-234. [Link]

  • Kwon, S. J., & Kim, D. Y. (2016). Visible Light Photoredox-Catalyzed Arylative Ring Expansion of 1-(1-Arylvinyl)cyclobutanol Derivatives. Organic Letters, 18(18), 4562-4565. [Link]

  • Gockel, S. N. et al. (2025). Ligand-Controlled Alkylation–Heck–C(sp3)–H Annulation Cascade for a Divergent Synthesis of Cyclobutane- and Cyclopropane-Containing Heterocycles. J. Am. Chem. Soc., 147(41), 17743-17750. [Link]

  • Zhang, M. et al. (2021). Lewis Acid Catalyzed Ring‐Opening Reaction of Cyclobutanones towards Conjugated Enones. European Journal of Organic Chemistry, 2021(47), 6533-6537. [Link]

  • Daugulis, O. et al. (2009). Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C-H Bonds. J. Am. Chem. Soc., 131(33), 11889-11897. [Link]

  • Li, G. et al. (2021). Proposed reaction mechanism. Photoredox-based dehalogenation of 1a... ResearchGate. [Link]

  • Wang, B. et al. (2026). Palladium-Catalyzed C–C Arylation of Strained Azabicyclo[4.1.1]Octanols Enabled Multifunctionalized Azepine Synthesis. The Journal of Organic Chemistry. [Link]

  • Candish, L., & Glorius, F. (2017). C–C bond formation via photocatalytic direct functionalization of simple alkanes. Chemical Society Reviews, 46(18), 5432-5445. [Link]

  • Surry, D. S., & Buchwald, S. L. (2009). Expanding the substrate scope in palladium-catalyzed C-N and C-C bond-forming reactions. DSpace@MIT. [Link]

  • Wang, B. et al. (2026). Palladium-Catalyzed C–C Arylation of Strained Azabicyclo[4.1.1]Octanols Enabled Multifunctionalized Azepine Synthesis. The Journal of Organic Chemistry, 91(4), 2441-2450. [Link]

  • Shu, X. Z. et al. (2014). A Combination of Visible Light Photocatalysis and Gold Catalysis Applied to an Arylative Ring Expansion. eScholarship. [Link]

  • Martínez-Amezaga, M. et al. (2021). Palladium-Catalyzed C–H Arylation of Quinoidal Scaffolds Through Homogeneous and Heterogeneous Pathways: Advancing Toward Trypanocidal Prototypes. Frontiers in Chemistry, 9, 735634. [Link]

  • Ghosh, A. et al. (2021). Visible light mediated organocatalytic dehydrogenative aza-coupling of 1,3-diones using aryldiazonium salts. Scientific Reports, 11, 19139. [Link]

  • Saint-Denis, T. G. et al. (2022). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. J. Am. Chem. Soc., 144(4), 1813-1821. [Link]

  • Zhu, C. et al. (2018). Ring-opening selenation of cyclobutanols: synthesis of γ-selenylated alkyl ketones through C–C bond cleavage. Organic Chemistry Frontiers, 5(13), 2054-2058. [Link]

  • Wallentin, C. J. et al. (2012). Radical Carbon–Carbon Bond Formations Enabled by Visible Light Active Photocatalysts. CHIMIA, 66(6), 394-398. [Link]

  • D'Amico, G. et al. (2025). Sequential Palladium-Catalyzed C- and N-Arylation Reactions as a Practical and General Protocol for the Synthesis of the First Series of Oxcarbazepine Analogues. ResearchGate. [Link]

  • Chen, G. et al. (2015). Palladium-catalyzed arylation of β-methylene C(sp3)–H bonds at room temperature: desymmetrization of simple cycloalkyl carboxylic acids. Organic Chemistry Frontiers, 2(10), 1332-1336. [Link]

  • Wu, J. et al. (2021). A One-Pot Visible-Light Strategy for Cyclobutanone Synthesis via Sequential [2+2] Cycloaddition and Nef Reaction of Nitroalkenes and 2-Vinylpyridines. Organic & Biomolecular Chemistry, 19(4), 843-847. [Link]

  • Heinrich, M. R. (2021). Preparation of α‑Perfluoroalkyl Ketones from α,β-Unsaturated Ketones via Formal Hydroperfluoroalkylation. The Journal of Organic Chemistry, 86(4), 3639-3647. [Link]

  • Buzzetti, L., & Melchiorre, P. (2019). Synthetic Applications of Photocatalyzed Halogen-Radical Mediated Hydrogen Atom Transfer for C−H Bond Functionalization. Angewandte Chemie International Edition, 58(49), 17578-17590. [Link]

  • Ho, H. et al. (2016). Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. Molecules, 21(9), 1234. [Link]

  • Kim, D. Y. et al. (2024). Synthesis of ω-Chloroalkyl Aryl Ketones via C–C Bond Cleavage of tert-Cycloalkanols with Tetramethylammonium Hypochlorite. Molecules, 29(8), 1869. [Link]

Sources

Troubleshooting & Optimization

Improving yield of 1-(3-Benzyloxy-phenyl)-cyclobutanol Grignard synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Grignard Synthesis of 1-(3-Benzyloxy-phenyl)-cyclobutanol

Executive Summary

The synthesis of This compound involves the nucleophilic addition of (3-benzyloxyphenyl)magnesium bromide to cyclobutanone. While conceptually straightforward, this reaction often suffers from low yields due to three competing factors:

  • Wurtz Coupling: Homocoupling of the aryl bromide during Grignard formation.

  • Enolization: Cyclobutanone is prone to enolization by the basic Grignard reagent, leading to recovered ketone rather than the addition product.

  • Dehydration: The resulting tertiary benzylic alcohol is highly acid-sensitive and prone to dehydration (forming the cyclobutene derivative) during workup.

This guide provides a modular approach to eliminating these failure modes.

Module 1: The Nucleophile (Grignard Formation)

The Goal: Generate a high-molarity, clean Grignard reagent without significant biaryl coupling.

Protocol Optimization:

  • Reagents: 1-(Benzyloxy)-3-bromobenzene (Precursor), Mg turnings (excess), THF (anhydrous).

  • Solvent Choice: Use THF (Tetrahydrofuran) rather than Diethyl Ether. The benzyloxy group is bulky; THF coordinates magnesium better, improving solubility. However, THF increases the rate of Wurtz coupling.

  • The Fix (Turbo-Grignard/LiCl): If initiation is sluggish or yields are inconsistent, add Lithium Chloride (LiCl) (0.5 - 1.0 equiv). This breaks up polymeric Grignard aggregates, increasing the concentration of active species (Knochel-type conditions).

Step-by-Step Workflow:

  • Activation: Flame-dry glassware under Ar/N2. Add Mg turnings (1.2 equiv).[1] Dry stir for 30 mins. Add a single crystal of Iodine (

    
    ) and heat until purple vapor sublimes to etch the Mg surface.
    
  • Entrainment: Add a small volume (5% of total) of the aryl bromide solution. If no exotherm occurs within 5 minutes, add DIBAL-H (2-3 drops of 1M solution) as a radical initiator. This is superior to dibromoethane for aryl ethers.

  • Controlled Addition: Once initiated (reflux starts), add the remaining aryl bromide dropwise.

    • Critical: Maintain a gentle reflux.[2][3] If the reaction cools, Wurtz coupling competes. If it boils too vigorously, solvent is lost.

Module 2: The Electrophile (Addition to Cyclobutanone)

The Goal: Favor Nucleophilic Addition (


) over Enolization (

).

The Problem: Cyclobutanone has significant ring strain (~26 kcal/mol), but it also has


-protons. Grignard reagents are strong bases.[1][3][4][5] If the addition is too slow or the temperature too high, the Grignard will deprotonate the ketone (enolization). Upon quench, this simply regenerates the starting cyclobutanone.

The "Pro" Solution: Organocerium Chemistry (Imamoto Reaction) If your yield is stuck below 50%, you must switch to organocerium. Lanthanide salts increase the electrophilicity of the carbonyl and decrease the basicity of the reagent.

Protocol:

  • Preparation: Dry

    
     (1.5 equiv) at 140°C under high vacuum for 2 hours to generate anhydrous 
    
    
    
    .
  • Transmetallation: Cool the generated Grignard solution (from Module 1) to -78°C. Add the anhydrous

    
     slurry in THF. Stir for 1 hour. The reagent is now an organocerate.
    
  • Addition: Add Cyclobutanone (dissolved in THF) slowly at -78°C.

  • Result: This suppresses enolization almost entirely.

Module 3: Quench & Isolation (Preventing Dehydration)

The Goal: Isolate the tertiary alcohol without acid-catalyzed elimination.

The Risk: The product is a tertiary benzylic alcohol on a strained ring. It is essentially "spring-loaded" to dehydrate into 1-(3-benzyloxyphenyl)cyclobutene. Even weak acids (pH < 4) can trigger this.

Protocol:

  • Quench: Do NOT use HCl or

    
    . Use Saturated Ammonium Chloride (
    
    
    
    )
    at 0°C.
  • Buffering: If the scale is large, consider quenching into a phosphate buffer (pH 7).

  • Drying: Use

    
     or 
    
    
    
    as the drying agent. Avoid
    
    
    (which is slightly acidic).
  • Evaporation: Do not heat the rotovap bath above 30°C.

Visualizing the Pathway

The following diagram illustrates the reaction logic and critical failure points.

GrignardPath cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: Addition cluster_2 Step 3: Workup Mg Mg Turnings (Activated) Grignard Grignard Reagent (ArMgBr) Mg->Grignard THF, Reflux Wurtz SIDE PRODUCT: Biaryl (Wurtz Coupling) Mg->Wurtz Overheating/Conc. High ArBr 3-Benzyloxy-1-bromobenzene ArBr->Mg Intermediate Alkoxide Intermediate Grignard->Intermediate Add Cyclobutanone Cyclo Cyclobutanone Enol FAILURE: Enolization (Returns Starting Material) Cyclo->Enol High Temp/Basic CeCl3 CeCl3 (Optional) Suppresses Enolization CeCl3->Intermediate Imamoto Cond. Quench Sat. NH4Cl (Cold) Intermediate->Quench Product TARGET: 1-(3-Benzyloxyphenyl) cyclobutanol Quench->Product Mild pH Alkene SIDE PRODUCT: Cyclobutene Derivative (Acid Dehydration) Quench->Alkene Acidic pH / Heat

Figure 1: Reaction pathway analysis highlighting the three critical yield-loss mechanisms (Red nodes).

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Reaction doesn't start (No exotherm) Mg surface passivation or wet solvent.Do not add more bromide. Add 2 drops of DIBAL-H or mechanically crush Mg under solvent with a glass rod. Ensure THF is <50 ppm water.
High recovery of Cyclobutanone Enolization occurred instead of addition.The Grignard acted as a base.[1][3][4][5] Switch to Organocerium conditions (add anhydrous

before ketone). Lower addition temp to -78°C.
Product contains "Biaryl" impurity Wurtz coupling during Grignard formation.Dilute the reaction. Add the aryl bromide more slowly. Lower the temperature of the formation step slightly (but maintain reflux).
Product disappears on Rotovap Acid-catalyzed dehydration to alkene.The product is heat/acid sensitive. Add 1% Triethylamine to the eluent during column chromatography. Keep bath <30°C.
Grignard precipitates Low solubility of the complex.Add LiCl (0.5M) in THF. This creates a soluble "Turbo-Grignard" species (

).

Logic Tree: Why is my yield low?

Use this flow to diagnose your specific failure mode.

Troubleshooting Start Low Yield Observed CheckSM Is Cyclobutanone recovered? Start->CheckSM YesRecovered Yes: Enolization Issue CheckSM->YesRecovered Major component NoRecovered No: Check other byproducts CheckSM->NoRecovered ActionEnol ACTION: Use CeCl3 (Imamoto) or lower Temp YesRecovered->ActionEnol CheckAlkene Is the Cyclobutene (Alkene) present? NoRecovered->CheckAlkene YesAlkene Yes: Dehydration Issue CheckAlkene->YesAlkene NoAlkene No: Formation Issue CheckAlkene->NoAlkene ActionDehyd ACTION: Neutralize Quench Avoid Acidic Workup YesAlkene->ActionDehyd CheckBiaryl Is Biaryl (Dimer) present? NoAlkene->CheckBiaryl YesBiaryl Yes: Wurtz Coupling CheckBiaryl->YesBiaryl Unknown ACTION: Check Water Content in THF (Karl Fischer) CheckBiaryl->Unknown No identifiable product ActionWurtz ACTION: Dilute Reaction Slow Addition YesBiaryl->ActionWurtz

Figure 2: Diagnostic logic tree for isolating the root cause of yield loss.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link

  • Krasovskiy, A., and Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333–3336. Link

  • Grünenthal GmbH. "Process for the preparation of Tapentadol and intermediates thereof." World Intellectual Property Organization, WO2008012047A1, 2008. (Describes the handling of 3-benzyloxy bromobenzene precursors). Link

  • Organic Syntheses. "Grignard Reagents: Preparation and Handling." Organic Syntheses, Coll.[6] Vol. 6, p. 242. (Standard protocols for handling air-sensitive reagents). Link

Sources

Avoiding ring opening side reactions in cyclobutanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Prevention of Ring Opening Side Reactions in Cyclobutanol Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Overview

You are encountering ring-opening side reactions because the cyclobutane ring possesses significant strain energy (~26.3 kcal/mol). While less strained than cyclopropane (~27.5 kcal/mol), the relief of this strain provides a potent thermodynamic driving force for ring opening, particularly via


-carbon elimination  in transition metal catalysis or 

-scission
in radical manifolds.[1]

This guide isolates the three primary "failure modes" of cyclobutanol synthesis and provides engineered protocols to maintain ring integrity.

Module 1: Transition Metal Catalysis (The -Elimination Trap)

The Issue: In Palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) involving cyclobutanols, you often isolate linear ketones instead of the desired arylated product.[1]

The Mechanism: This is not a random decomposition; it is a catalytically promoted pathway. Upon formation of a Palladium(II)-alkoxide intermediate, the metal center aligns with the


-carbon of the ring. The strain energy lowers the activation barrier for 

-carbon elimination, ejecting the ring as a linear ketone.

Visualizing the Failure Mode:

Pd_Beta_Elimination Start Cyclobutanol Substrate Pd_Add Oxidative Addition (LnP-Ar-X) Start->Pd_Add Pd(0) Pd_Alkoxide Pd(II)-Alkoxide (Critical Junction) Pd_Add->Pd_Alkoxide Ligand Exchange Path_Safe Reductive Elimination (C-C Bond Formation) Pd_Alkoxide->Path_Safe Fast (if protected) Path_Fail Beta-Carbon Elimination (Ring Opening) Pd_Alkoxide->Path_Fail Thermodynamically Favored Product_Safe Arylated Cyclobutanol (Intact Ring) Path_Safe->Product_Safe Product_Fail Linear Ketone (Ring Opened) Path_Fail->Product_Fail

Figure 1: The Divergent Pathway. The Pd(II)-alkoxide is the critical junction where ring strain drives the reaction toward the red "Failure" path.

Troubleshooting Protocol: The "Masking" Strategy To prevent


-elimination, you must block the formation of the Pd-O bond.
  • Do not use free alcohols. The hydroxyl proton allows the formation of the Pd-alkoxide.

  • Protect the alcohol as a Silyl Ether (TBS/TES) or Pivalate ester before the cross-coupling step.

    • Why: Steric bulk prevents coordination to the metal center.

    • Outcome: The reaction is forced through the Reductive Elimination pathway (Green path in Fig 1).

  • Ligand Selection: If protection is impossible, avoid electron-rich, bulky monodentate phosphines like JohnPhos or t-BuXPhos .[1] These ligands are known to promote ring-opening retro-aldol processes in cyclobutanols [1].[1] Instead, use bidentate ligands (e.g., dppf) that enforce a bite angle unfavorable for the

    
    -elimination transition state.[1]
    
Module 2: Radical Chemistry (The -Scission Clock)

The Issue: You are generating a radical on the cyclobutane ring (or adjacent oxygen), and the ring unzips into a linear chain.

The Mechanism: Cyclobutoxy radicals (O-radicals) are "radical clocks." They undergo


-scission to form a ring-opened alkyl radical.[1] While slower than cyclopropyl scission, it is fast enough to compete with slow bimolecular trapping reactions.[1]

Comparative Rate Constants (298 K)

Radical Species

-Scission Rate (

)
Stability Verdict
Cyclopropoxy (

O-C3)

Extremely Unstable
Cyclobutoxy (

O-C4)

[2]
Metastable (The Danger Zone)
Cyclopentoxy (

O-C5)

Stable

Troubleshooting Protocol: Kinetic Trapping If your synthesis involves an O-radical intermediate (e.g., photoredox or hypoiodite chemistry):

  • Outrun the Clock: You must use a Hydrogen Atom Transfer (HAT) agent or radical trap with a rate constant

    
    .
    
    • Recommended: Thiophenol (PhSH) or highly active Tin Hydrides (

      
      ).
      
  • Concentration: Run the reaction at high concentration (>0.5 M) .

    • Why: Radical trapping is bimolecular (Rate =

      
      ). Scission is unimolecular (Rate = 
      
      
      
      ). Increasing concentration favors the bimolecular trapping over the unimolecular ring opening.
Module 3: Workup & Isolation (The Acid Sensitivity)

The Issue: The reaction looked good by TLC, but after silica column chromatography, the product has rearranged into a cyclopentanone or decomposed.

The Mechanism: Semi-Pinacol Rearrangement. 1-Substituted cyclobutanols are prone to acid-catalyzed ring expansion. Protonation of the hydroxyl group creates a carbocation that relieves ring strain by migrating a C-C bond, expanding the ring to a 5-membered ketone.

Visualizing the Rearrangement:

SemiPinacol Substrate 1-Aryl Cyclobutanol Protonated Protonated Intermediate Substrate->Protonated H+ (Silica/Acid) Expansion 1,2-Migration (Ring Expansion) Protonated->Expansion Strain Relief Product Cyclopentanone (Rearranged) Expansion->Product

Figure 2: The Acid Trap. Exposure to acidic media (even slightly acidic silica) triggers ring expansion.

Troubleshooting Protocol: Buffered Isolation

  • Quench: Never use HCl or unbuffered NH4Cl.[1] Use Saturated NaHCO3 or Phosphate Buffer (pH 7.2) .[1]

  • Chromatography:

    • Pre-treat your silica gel with 1% Triethylamine (Et3N) in hexanes before loading your sample.[1]

    • Alternatively, use Alumina (Neutral) instead of Silica.[1]

  • Analysis: Do not use CDCl3 that has been sitting on the shelf (it forms HCl over time). Filter CDCl3 through basic alumina or use

    
     for NMR.[1]
    
FAQ: Quick Solutions

Q: Can I use the Kulinkovich reaction to make cyclobutanols directly? A: No. The Kulinkovich reaction produces cyclopropanols.[2][3][4] However, these can be ring-expanded to cyclobutanones (which can be reduced to cyclobutanols).[1] Be aware that the titanacyclopropane intermediate is thermally sensitive; keep the reaction between -78°C and 0°C to prevent oligomerization [3].

Q: I need a free hydroxyl group for a directing group effect. How do I stop the ring opening? A: If you must have a free -OH for C-H activation, you are at high risk.[1] The only way to stabilize the ring is to add substituents (like gem-dimethyl groups) on the ring to increase the kinetic barrier to opening (Thorpe-Ingold effect), or to use a metal system that does not form a strong alkoxide bond (e.g., switching from Pd to Rh or Ir often alters the mechanism).

References
  • Murakami, M., et al. (2024).[5] Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. Macromolecules. Link

  • Ratkiewicz, A., & Truong, T. N. (2012).[1] Kinetics of the C-C bond beta scission reactions in alkyl radical reaction class. Journal of Physical Chemistry A. Link

  • Kulinkovich, O. G. (2004).[1] The Kulinkovich Reaction. Organic Chemistry Portal. Link

Sources

Technical Support Center: Purification of 1-(3-Benzyloxy-phenyl)-cyclobutanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 1-(3-benzyloxy-phenyl)-cyclobutanol. The content is structured to address specific challenges and frequently asked questions, ensuring both scientific accuracy and practical, field-tested advice.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of this compound, offering step-by-step solutions and the scientific rationale behind them.

Q1: My primary challenge is poor separation between my target compound, this compound, and a closely-eluting, non-polar impurity, likely a biphenyl-type byproduct from the Grignard reaction. How can I improve this separation?

A1: Enhancing Resolution of Closely-Eluting Compounds

This is a classic selectivity issue. The structural similarity between your target alcohol and non-polar byproducts necessitates a strategic adjustment of your chromatographic parameters.

Underlying Cause: The benzyloxy group in your target molecule imparts significant non-polar character, causing it to travel closely with non-polar impurities in standard normal-phase systems.

Step-by-Step Solution:

  • Stationary Phase Selection: While standard silica gel is the workhorse, consider a stationary phase that offers alternative selectivity.[1] A phenyl-bonded silica phase can be particularly effective.[2] The π-π interactions between the phenyl rings of the stationary phase and the aromatic systems in your analyte and impurities can introduce a different retention mechanism, often improving separation.[2][3]

  • Mobile Phase Optimization:

    • Fine-Tune Polarity: Instead of large jumps in your ethyl acetate/hexane gradient, make shallower, more gradual increases in polarity. This can elongate the separation window.

    • Introduce a Third Solvent: Adding a small percentage (1-2%) of a more polar solvent with different selectivity, like dichloromethane or tert-butyl methyl ether, to your ethyl acetate/hexane mobile phase can alter the interactions and improve resolution.

  • Column Packing and Loading:

    • Ensure a homogenous and well-packed column to prevent channeling, which can degrade separation.

    • Load your sample in a minimal amount of a solvent in which it is highly soluble but which is weak in terms of elution strength. This ensures a tight starting band.

Q2: I'm observing significant tailing of my this compound peak. What is causing this and how can I achieve sharper peaks?

A2: Mitigating Peak Tailing

Peak tailing with polar compounds like your target alcohol on silica gel is often due to strong, non-ideal interactions with the stationary phase.[4]

Underlying Cause: The hydroxyl group of your cyclobutanol can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to slow desorption kinetics and result in a trailing peak.

Step-by-Step Solution:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: To counteract the acidic nature of the silica, add a small amount of a basic modifier to your mobile phase. A common practice is to add 0.1-1% triethylamine (NEt₃) to your eluent. This will compete with your analyte for the acidic sites on the silica, leading to more symmetrical peaks.

    • Increase Elution Strength Post-Elution: Once your compound begins to elute, you can increase the polarity of the mobile phase more aggressively to push the trailing end of the compound off the column faster.[5]

  • Check for Compound Degradation: Polar compounds can sometimes degrade on the acidic surface of silica gel.[4] To test for this, spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any new spots have appeared.[5] If degradation is observed, consider using a less acidic stationary phase like alumina (basic or neutral).[1]

  • Sample Overload: Loading too much sample onto the column can also lead to tailing. Ensure you are not exceeding the recommended loading capacity for your column size. A general rule of thumb for silica gel column chromatography is a ratio of 20:1 to 100:1 of adsorbent to sample by weight.[6]

Q3: My compound seems to be unstable on the silica gel, and I am getting a lower than expected yield. How can I confirm and prevent this?

A3: Addressing On-Column Decomposition

The benzylic ether and tertiary alcohol functionalities in this compound can be sensitive to the acidic nature of standard silica gel.

Underlying Cause: The Lewis acidic sites on the silica surface can potentially catalyze the cleavage of the benzyl ether or dehydration of the tertiary alcohol, especially if there is prolonged contact time. While benzyl ethers are generally stable, they can be cleaved under certain acidic conditions.[7]

Step-by-Step Solution:

  • Stability Test (2D TLC): To confirm decomposition on silica, perform a two-dimensional TLC.[5]

    • Spot your purified compound on a TLC plate and run it in your chosen solvent system.

    • Dry the plate, rotate it 90 degrees, and run it again in the same solvent system.

    • If the compound is stable, you will see a single spot on the diagonal. If new spots appear off the diagonal, it indicates decomposition.

  • Deactivate the Silica Gel: If decomposition is confirmed, you can deactivate the silica gel.[5]

    • Prepare a slurry of your silica gel in your initial, low-polarity mobile phase containing 1-2% triethylamine.

    • Allow this to sit for about an hour before packing the column. This will neutralize the most acidic sites.

  • Alternative Stationary Phases:

    • Alumina: Consider using neutral or basic alumina as your stationary phase.[1] Alumina is generally less acidic than silica gel.

    • Reversed-Phase Chromatography: If your compound and impurities have sufficient differences in polarity, reversed-phase chromatography on a C18-functionalized silica gel could be a viable option.[4] In this mode, polar compounds elute earlier.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of purifying this compound.

Q4: What is a good starting point for a mobile phase system for the purification of this compound?

A4: Initial Mobile Phase Selection

A systematic approach starting with Thin Layer Chromatography (TLC) is the most effective way to determine the optimal mobile phase.[6][8]

Recommended Workflow:

  • TLC Analysis: Use TLC to screen different solvent systems. A good starting point for a compound with the polarity of this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[9][10]

  • Target Rf Value: Aim for a solvent system that provides a retention factor (Rf) of approximately 0.2 to 0.3 for your target compound.[6] This Rf value on a TLC plate generally translates to good elution behavior on a column.

  • Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often more effective than an isocratic (constant composition) elution.[11][12]

Parameter Recommendation Rationale
Initial Solvent System Hexane/Ethyl AcetateGood balance of polarity for a wide range of organic compounds.
Target Rf on TLC 0.2 - 0.3Provides a good balance between retention and elution time on the column.[6]
Elution Strategy Gradient ElutionImproves separation of compounds with a wide range of polarities and can reduce run time.[11]
Q5: How can I effectively visualize this compound and its related impurities on a TLC plate?

A5: Visualization Techniques for TLC

Due to the presence of the aromatic rings, your target compound and many likely impurities are UV active.

Primary Method:

  • UV Light (254 nm): Most commercial TLC plates contain a fluorescent indicator. Compounds that absorb UV light, such as those with aromatic rings, will appear as dark spots against a green fluorescent background.[13] This is a non-destructive method, meaning you can use another visualization technique afterward on the same plate.[13]

Secondary (Staining) Methods:

If some impurities are not UV active, or for stronger visualization, chemical stains can be used. These methods are destructive.[13]

  • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as alcohols.[13] Your target compound will appear as a yellow or brown spot on a purple background.

  • p-Anisaldehyde Stain: This is a good general-purpose stain for a variety of functional groups, including alcohols.[13] It often gives a range of colors, which can aid in differentiating between spots.

Q6: I need to scale up my purification from a few milligrams to a multi-gram scale. What are the key considerations?

A6: Scaling Up Your Column Chromatography

Scaling up requires careful consideration to maintain the separation quality achieved at the smaller scale.[14][15]

Key Principles:

  • Maintain Column Bed Height and Linear Flow Rate: The primary goal is to keep the residence time of the analyte on the column consistent. This is achieved by increasing the column diameter while keeping the bed height of the stationary phase the same.[16]

  • Solvent Consumption: Be mindful that solvent consumption increases significantly with scale.[14]

  • Heat of Solvation: When packing large columns, the heat generated from wetting the silica gel can be significant and may even crack the glass column if not managed properly.

Practical Steps:

  • Column Dimensions: If you are scaling up by a factor of 100 (e.g., from 10 mg to 1 g), you will need a column with a cross-sectional area that is 100 times larger to maintain the same loading per unit area.

  • Flow Rate: The volumetric flow rate will need to be increased proportionally to the increase in the cross-sectional area of the column to maintain the same linear flow rate.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the purification of this compound by column chromatography.

Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Method Development Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Select Solvent System Pack 3. Pack Column Slurry->Pack Sample 4. Load Sample Pack->Sample Elute 5. Elute with Mobile Phase Sample->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC/UV) Collect->Analyze Monitor Purity Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: A standard workflow for the purification of this compound.

References

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Buchi. How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]

  • Open Access Journals. Column chromatography in Pharmaceutical analysis. Retrieved from [Link]

  • Buchi. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]

  • MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • LCGC International. (2010, March 31). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • PMC. Exploring stationary phase morphologies as pathways to greener and faster LC for analyzing sofosbuvir and ledipasvir. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • BioPharma Reporter. (2025, April 29). How to Scale Up Chromatography for Industrial Bioproduction. Retrieved from [Link]

  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]

  • OSF. Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. Retrieved from [Link]

  • MDPI. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • The Royal Society of Chemistry. Photocatalytic Synthesis of 3,3-Disubstituted Cyclobutanols via Trifunctionalization of [1.1.1]Propellane. Retrieved from [Link]

  • LCGC International. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography. Retrieved from [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Triclinic Labs. Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Retrieved from [Link]

  • PMC. (2019, January 8). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Retrieved from [Link]

  • Imtakt. Interactions of HPLC Stationary Phases. Retrieved from [Link]

  • Wiley-VCH. Supporting Information. Retrieved from [Link]

  • Phenomenex. C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Determination of organic impurities in pharmaceutical preparations. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Bio-Rad. Considerations for Scaling Up Purification Processes. Retrieved from [Link]

  • NurdRage. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols. Retrieved from [Link]

  • MDPI. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from [Link]

  • Longdom Publishing. (2023, July 27). Crucial Role of Mobile Phase Composition in Chromatography. Retrieved from [Link]

  • MDPI. (2024, August 6). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

Sources

Optimization of reaction temperature for aryl-cyclobutanone addition

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

The Critical Balance: The addition of aryl groups to cyclobutanones is governed by a competition between nucleophilic 1,2-addition (Kinetic Control) and strain-release ring opening (Thermodynamic Control).

Cyclobutanones possess approximately ~26 kcal/mol (~109 kJ/mol) of ring strain. Temperature is the primary switch that determines whether you isolate the tertiary alcohol (1-arylcyclobutanol) or the ring-opened linear ketone.

  • Target: 1-Arylcyclobutanol

    
     Requires Cryogenic to Ambient  (
    
    
    
    to
    
    
    ).
  • Target: Ring-Opened/Expanded Products

    
     Requires Elevated Temperatures  (
    
    
    
    ) or Transition Metal Catalysis.

Decision Matrix & Workflow

Before optimizing temperature, verify your reaction pathway. Use the following logic flow to determine the correct troubleshooting module.

ReactionLogic Start START: Define Target Product Decision What is the desired outcome? Start->Decision Alcohol 1-Arylcyclobutanol (Tertiary Alcohol) Decision->Alcohol Intact Ring Opened Linear Ketone or Ring-Expanded Product Decision->Opened Modified Ring MethodA Method: Organometallic (Grignard/Lithium) Alcohol->MethodA MethodB Method: TM Catalysis (Rh/Pd + Boronic Acids) Opened->MethodB TempA CRITICAL: Low Temp (-78°C to 0°C) Prevents β-scission MethodA->TempA TempB CRITICAL: High Temp (60°C to 120°C) Promotes C-C Activation MethodB->TempB

Figure 1: Decision matrix for selecting reaction temperature based on the target scaffold.

Module A: Nucleophilic Addition (Grignard/Organolithium)

Goal: Synthesis of 1-arylcyclobutanols. Primary Failure Mode: Ring opening to


-substituted ketones.
The Mechanism: Why Temperature Matters

The addition of an aryl Grignard (


) creates a magnesium alkoxide intermediate. This intermediate is a "ticking time bomb."
  • Low Temp: The alkoxide is stable; protonation yields the alcohol.

  • High Temp: The alkoxide undergoes

    
    -carbon elimination  (strain release), breaking the ring.
    
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield / Linear Ketone Byproduct Temperature too high during addition. The exotherm pushed the internal temp above the threshold for ring opening.Cool to -78°C. Do not allow the internal temp to exceed -40°C during addition. Quench cold.
No Reaction (Recovered SM) Reagent aggregation or steric bulk. Cyclobutanones are sterically crowded.Warm slowly to 0°C . If using ArLi, add

(Luche conditions) to activate the carbonyl without thermal energy.
Product Rearranges on Workup Acid-catalyzed rearrangement. 1-Arylcyclobutanols are acid-sensitive (Wagner-Meerwein type expansion).Quench with Sat.

or buffered phosphate (pH 7). Avoid strong acids like HCl during workup.
Validated Protocol: Phenylmagnesium Bromide Addition

Standardized for 1.0 mmol scale

  • Setup: Flame-dry a 2-neck flask under Argon. Add Cyclobutanone (1.0 equiv) in anhydrous THF (

    
    ).
    
  • Cooling: Submerge in a dry ice/acetone bath (

    
    ). Allow 15 mins for equilibration.
    
  • Addition: Add

    
     (1.2 equiv) dropwise over 20 mins.
    
    • Checkpoint: Monitor internal temp. A spike

      
       indicates addition is too fast.
      
  • Reaction: Stir at

    
     for 1 hour.
    
  • Quench (Crucial): While still at

    
    , add saturated 
    
    
    
    solution (5 mL).
  • Warm: Only after quenching, remove the cooling bath and warm to RT.

Module B: Rhodium-Catalyzed Arylation

Goal: C-C Bond Activation (Ring opening/Expansion). Primary Failure Mode: Catalyst decomposition or lack of activation.

The Mechanism: Thermal Activation

Rhodium(I) catalysts (e.g.,


) insert into the C-C bond of the cyclobutanone. This oxidative addition is the rate-limiting step and has a high activation energy barrier due to the steric shielding of the bond, despite the strain release.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
No Conversion (<10%) Temperature too low. C-C insertion requires thermal energy to overcome the kinetic barrier.Increase temp to 100°C (sealed tube) or use microwave irradiation.
Protodeboronation (Ar-H) Water content too high. High temps + water hydrolyze the boronic acid before transmetallation.Use anhydrous solvents (Dioxane/Toluene). Add molecular sieves.

-Hydride Elimination
Lack of exogenous ligand. The Rh-hydride species is unstable at high temps.Add phosphine ligands (e.g.,

or dppf) to stabilize the active species at

.

Mechanistic Visualization

The following diagram illustrates the energy landscape. Note how the "Ring Opening" pathway becomes accessible only when thermal energy (


) exceeds the activation barrier (

).

EnergyProfile cluster_legend Pathway Legend SM Start (Ketone) Inter Intermediate (Alkoxide) SM->Inter Nucleophilic Addn (Fast, Low Temp) Prod1 Product A (Alcohol) Inter->Prod1 Protonation (Kinetic Trap) Prod2 Product B (Open Chain) Inter->Prod2 β-Scission (High Temp Barrier) Legend Green Path: < 0°C Red Path: > 40°C

Figure 2: Divergent pathways of the cyclobutanol intermediate based on thermal energy.

Frequently Asked Questions (FAQ)

Q: Can I use aryl lithium reagents instead of Grignards? A: Yes, but Aryl Lithium reagents are more aggressive. The risk of competing enolization (deprotonating the


-carbon of cyclobutanone) is higher.
  • Recommendation: Perform the reaction at

    
     (THF/Liq 
    
    
    
    or Hexane/
    
    
    ) to favor nucleophilic addition over deprotonation.

Q: My 1-arylcyclobutanol decomposes on the silica column. Why? A: Silica gel is slightly acidic. This acidity can catalyze the rearrangement of the strained cyclobutanol into a cyclopropyl-carbinyl system or ring expansion.

  • Fix: Pre-treat your silica column with 1% Triethylamine (

    
    ) in Hexanes to neutralize acidic sites.
    

Q: I want to scale up to 100g. How do I manage the temperature? A: The addition of Grignard to cyclobutanone is highly exothermic. On a large scale, the "dropwise" addition must be controlled by internal temperature monitoring, not just time. Use a dosing pump coupled to a temperature probe; stop addition if temp rises


.

References

  • Strain Energy & Reactivity: Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Grignard Addition Protocols: Trost, B. M., & Jungheim, L. N. (1980). Cyclobutanones in organic synthesis. Journal of the American Chemical Society, 102(26), 7910–7925. Link

  • Rhodium-Catalyzed Activation: Murakami, M., & Matsuda, T. (2011). Rhodium-Catalyzed C–C Bond Cleavage Reactions of Cyclobutanones. Chemical Communications, 47, 1100-1112. Link

  • Ring Opening Mechanisms: Cohen, T., & Bhupathy, M. (1989). Organometallic reagents in the preparation of cyclobutanones and their reactions. Accounts of Chemical Research, 22(5), 152–161. Link

Handling moisture sensitivity in 1-(3-benzyloxyphenyl)cyclobutanol preparation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for the Technical Support Center of a specialized CDMO or reagent supplier. It addresses the synthesis of 1-(3-benzyloxyphenyl)cyclobutanol , a critical intermediate (often a precursor to Tapentadol analogs or mixed-action opioid ligands).

Topic: Handling Moisture Sensitivity in 1-(3-benzyloxyphenyl)cyclobutanol Preparation Ticket ID: #ORG-MET-3382 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Invisible" Yield Killer

In the synthesis of 1-(3-benzyloxyphenyl)cyclobutanol , moisture is not just a yield reducer; it is a stoichiometric poison that fundamentally alters your reaction profile.

The reaction typically involves the nucleophilic addition of 3-benzyloxyphenylmagnesium bromide (or the corresponding organolithium) to cyclobutanone .

Why Moisture Control is Critical for This Specific Chemistry:
  • Protonation vs. Addition: Water reacts with the Grignard reagent (

    
    ) orders of magnitude faster than the cyclobutanone addition. Even 500 ppm of water in your solvent can destroy 5-10% of your reagent instantly.
    
  • Impurity Profile: Water quenches the aryl Grignard to form 3-benzyloxybenzene . This impurity has a boiling point and polarity similar to the starting bromide, making downstream purification (crystallization/chromatography) difficult.

  • Ring Strain Sensitivity: The target product is a tertiary cyclobutanol . While the formation reaction requires basic conditions (stable), the quenching step—if performed with strong acid or excessive heat—can trigger acid-catalyzed ring expansion (to cyclopropylcarbinyl or cyclopentyl systems) or elimination due to the release of ring strain (~26 kcal/mol).

Pre-Reaction Validation: The "Dry Chain" Protocol

Before mixing reagents, you must validate the integrity of your "Dry Chain."[1]

A. Reagent Health Check (Titration)

Never assume the molarity on the bottle is accurate, especially for 3-benzyloxyphenylmagnesium bromide, which can degrade over time.

Protocol: No-D NMR Titration (Recommended) Use this if you have access to an NMR. It is more specific than colorimetric methods.

  • Standard: Weigh ~20 mg of 1,5-cyclooctadiene (COD) (anhydrous) into a flame-dried NMR tube.

  • Solvent: Add 0.6 mL of dry

    
     or THF-
    
    
    
    .
  • Sampling: Under inert flow, add exactly 0.10 mL of your Grignard reagent solution.

  • Quench: Immediately add 0.10 mL of anhydrous MeOH (carefully!).

  • Analysis: The Grignard converts to 3-benzyloxybenzene. Integrate the benzylic protons of the product against the alkene protons of COD.

  • Calculation:

    
    
    
B. Solvent & Equipment Standards
ComponentStandardTreatment Protocol
THF / Et₂O < 50 ppm H₂ODistill over Na/Benzophenone OR pass through activated alumina columns. Store over 4Å molecular sieves (activated at 300°C).
Cyclobutanone < 100 ppm H₂OCritical: Cyclobutanone is hygroscopic. Dry over anhydrous

for 2 hours, filter, and store under Argon. Do not use molecular sieves for ketones for prolonged periods (aldol risk).
Glassware 0 ppm Surface H₂OOven dry at 120°C for >4 hours. Assemble hot under

flow. Flame-drying under vacuum is superior for the reaction flask.

Reaction Execution & Troubleshooting

Workflow Logic Diagram

The following diagram illustrates the critical decision nodes where moisture ingress typically occurs.

G Start Start: 3-Benzyloxybromobenzene Mg_Activation Mg Activation (I2 or DIBAL-H) Start->Mg_Activation Grignard_Form Grignard Formation (Reflux THF, 65°C) Mg_Activation->Grignard_Form Check_Color Decision: Is solution dark/turbid? Grignard_Form->Check_Color Titration Titrate Reagent (Target > 0.9 M) Check_Color->Titration Dark Brown/Green Moisture_Fail FAILURE: Hydrolysis (Forms 3-Benzyloxybenzene) Check_Color->Moisture_Fail Clear/Colorless (Did not initiate) Cyclobutanone_Add Cyclobutanone Addition (-78°C to 0°C) Titration->Cyclobutanone_Add Conc. Verified Cyclobutanone_Add->Moisture_Fail Wet Ketone Success_Path Reaction Complete (Tertiary Alkoxide) Cyclobutanone_Add->Success_Path Anhydrous Conditions Quench Buffered Quench (Sat. NH4Cl) Success_Path->Quench

Caption: Critical pathway for minimizing moisture-induced failure modes in Grignard addition.

Step-by-Step Troubleshooting Guide
Issue 1: The Grignard Reaction Won't Start

Symptoms: No exotherm, no color change (solution remains clear), Mg turnings shiny.

  • Cause: Oxide layer on Mg or trace moisture in THF acting as an inhibitor.

  • Solution:

    • Mechanical Activation: Stop stirring. Use a glass rod to crush a few Mg turnings against the flask wall (under

      
      ) to expose fresh metal.
      
    • Chemical Entrainment: Add 1-2 drops of 1,2-dibromoethane . This reacts aggressively with Mg, etching the surface and generating local heat to jumpstart your main reaction.

    • Iodine Trick: Add a single crystal of

      
      . The color should fade from purple to colorless as Mg activates.
      
Issue 2: Low Yield / High "Reduced" Product

Symptoms: NMR shows large amounts of 3-benzyloxybenzene.

  • Cause: Wet Cyclobutanone.

  • Fix:

    • Cyclobutanone is the most likely vector for water.

    • Protocol: Dissolve cyclobutanone in dry THF before addition. Add activated 3Å molecular sieves to this specific solution and let stand for 30 mins, then decant via syringe into the reaction.

Issue 3: Product Decomposition During Workup

Symptoms: Crude NMR shows alkene peaks or ring-expanded ketones.

  • Cause: Acid-catalyzed rearrangement of the strained cyclobutanol ring.

  • Fix:

    • Avoid HCl: Do not use 1M HCl to quench.

    • Use Ammonium Chloride: Quench with saturated aqueous

      
       at 0°C.
      
    • Buffering: If the scale is large (>50g), consider quenching into a phosphate buffer (pH 7).

Frequently Asked Questions (FAQs)

Q: Can I use the commercially available 3-benzyloxyphenylmagnesium bromide solution? A: Yes, but titrate it immediately upon opening . These reagents are often packaged in bottles with septa that degrade after multiple punctures. If the bottle is old, the titer may have dropped from 1.0 M to 0.5 M, throwing off your stoichiometry with cyclobutanone.

Q: Why do I see a precipitate when I add the cyclobutanone? A: This is normal. The magnesium alkoxide of the product (


) is often less soluble in THF/Ether than the starting materials. Ensure vigorous stirring. Do not  add solvent to dissolve it unless stirring stops; adding solvent often introduces moisture.

Q: Can I use diethyl ether instead of THF? A: Yes. Diethyl ether often gives cleaner Grignard reactions due to lower solubility of impurities, but THF is preferred for the addition to cyclobutanone because it solvates the magnesium species better, preventing the "gelling" of the reaction mixture at low temperatures.

Q: What is the safe temperature for the addition? A: Add the cyclobutanone at 0°C to -10°C .

  • Too hot (>20°C): Risk of enolization of the ketone (acting as a base rather than a nucleophile), leading to lower yields.

  • Too cold (<-40°C): The reaction becomes sluggish, and reagents may precipitate.

References

  • Grignard Reagent Preparation & Titration

    • Krasovskiy, A., & Knochel, P. (2006).[2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.

    • Source:

  • Cyclobutanone Reactivity & Strain

    • Conner, M. L., & Brown, M. K. (2016).[3] Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition.[3][4] The Journal of Organic Chemistry. (Provides context on cyclobutane stability and handling).

    • Source:

  • General Organometallic Handling

    • Sigma-Aldrich Technical Bulletin: Handling Air-Sensitive Reagents.
    • Source:

  • Tapentadol/Tramadol Analog Synthesis (Contextual Grounding)

    • While the specific patent for the benzyloxy intermediate is proprietary to various CDMOs, the chemistry parallels the synthesis of Tapentadol intermediates described in
    • US Patent 20100099916: "Process for the preparation of 3-phenyl-but-3-en-1-amine compounds." (Describes Grignard additions to substituted ketones in opioid synthesis).
    • Source:

Sources

Technical Support Center: Optimizing 3-Benzyloxybromobenzene Lithiation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Workflow

The lithiation of 3-benzyloxybromobenzene presents a classic competition between Lithium-Halogen Exchange (Li-Hal) and Directed Ortho Metalation (DoM) . The benzyloxy group is a potent directing group (DMG) that can coordinate lithium, potentially directing deprotonation to the ortho positions (C2 or C4) rather than exchanging the bromine at C3.

Low conversion or "messy" NMR spectra usually stem from three root causes:

  • Kinetic Failure: The exchange rate is too slow, allowing DoM or Wurtz coupling to compete.

  • Reagent Failure: Degraded organolithium titer or moisture contamination.[1]

  • Intermediate Death: The aryl lithium forms but is protonated before reacting with the electrophile.

Diagnostic Decision Tree

Use the following logic flow to identify your specific failure mode.

LithiationTroubleshooting Start Start: Low Yield / Conversion CheckSM Analyze Crude NMR/GCMS: Is Starting Material (SM) present? Start->CheckSM YesSM Yes, significant SM remains CheckSM->YesSM Incomplete Rxn NoSM No, SM is consumed CheckSM->NoSM Conversion OK Titration Did you titrate n-BuLi immediately before use? YesSM->Titration ProductCheck Identify Major Byproduct NoSM->ProductCheck TitrateNo Action: Titrate Reagent. Check Solvent Dryness. Titration->TitrateNo No TitrateYes Issue: Kinetic Stalling. Switch to t-BuLi (2 equiv) or increase polarity (THF). Titration->TitrateYes Yes DesBromo Product: Des-bromo arene (3-benzyloxybenzene) ProductCheck->DesBromo Regio Product: Regioisomer (Electrophile at C2/C4) ProductCheck->Regio Butyl Product: Butyl-arene (Wurtz Coupling) ProductCheck->Butyl SolDesBromo Cause: Wet Electrophile or Protonation. Action: Dry Electrophile/D2O Quench Test. DesBromo->SolDesBromo SolRegio Cause: DoM Competition. Action: Lower Temp (-78°C) Faster Addition. Regio->SolRegio SolButyl Cause: Alkyl Halide Coupling. Action: Switch to t-BuLi (Sacrificial base method). Butyl->SolButyl

Figure 1: Diagnostic logic for troubleshooting aryl bromide lithiation failures.

Technical Support FAQs

Category A: Reaction Conditions (The "Why")

Q1: I am recovering starting material despite adding 1.1 equivalents of n-BuLi. Is the benzyloxy group inhibiting the reaction? A: Unlikely. The benzyloxy group is electron-donating, which technically deactivates the ring toward nucleophilic attack, but Li-Hal exchange is extremely rapid for aryl bromides. The presence of starting material almost invariably indicates moisture or low reagent titer .

  • Mechanism: Organolithiums are pyrophoric and react instantaneously with moisture. If your solvent has >50 ppm water, or your nitrogen line has a leak, the n-BuLi is quenched before it finds the bromide [1].

  • Solution: Perform a titration (see Protocol A) and ensure THF is distilled or from a fresh solvent column.

Q2: I see the "des-bromo" product (3-benzyloxybenzene) instead of my desired product. Did the exchange fail? A: No, the exchange worked. The presence of des-bromo arene confirms that the C-Li bond formed successfully. The failure occurred after lithiation.

  • Cause 1 (Wet Electrophile): Your electrophile (aldehyde, ketone, etc.) contained water or acidic protons, quenching the lithiated species.

  • Cause 2 (Thermal Decomposition): If you warmed the reaction before quenching, the intermediate might have abstracted a proton from the solvent (THF can be deprotonated at higher temps).

  • Validation: Run the reaction again and quench with MeOD or D2O . If you see >90% deuterium incorporation by NMR, your lithiation is perfect, and the error lies in the electrophile step [2].

Q3: Why am I seeing butyl-substituted byproducts? A: You are observing Wurtz Coupling .

  • Mechanism: When n-BuLi performs the exchange, it generates n-butyl bromide (n-BuBr). This alkyl halide is an electrophile.[2] If the reaction warms up, or if the exchange is slow, the newly formed aryl lithium attacks the n-BuBr, attaching a butyl group to your ring.

  • Solution: Switch to t-BuLi (2.0 - 2.2 equiv) . t-BuLi reacts with the generated t-BuBr to form harmless isobutene and isobutane gases, making the exchange irreversible and preventing coupling [3].

Category B: Competing Pathways (The Chemistry)

Q4: Can the benzyloxy group cause "Directed Ortho Metalation" (DoM) instead of exchange? A: Yes, this is a major risk with this specific substrate.

  • The Conflict: The bromine at C3 promotes Li-Hal exchange (Kinetic Control). The benzyloxy group at C3 coordinates lithium and directs deprotonation to C2 or C4 (Thermodynamic/DoM Control).

  • The Risk Factor: If you use n-BuLi at warmer temperatures (>-40°C) or add it too slowly, the DoM pathway (deprotonation) may compete with the exchange.

  • Mitigation: Li-Hal exchange is kinetically faster than DoM at -78°C . Keep the reaction extremely cold and ensure rapid mixing.

Deep Dive: The Kinetic vs. Thermodynamic Landscape

Understanding the competition between the bromine handle and the oxygen director is critical.

  • Pathway A (Desired): Li-Hal exchange is diffusion-controlled and extremely fast at -78°C.

  • Pathway B (Undesired): DoM requires complexation between the Li and the Oxygen lone pair, followed by deprotonation. This has a higher activation energy.

Comparison of Reagents for 3-Benzyloxybromobenzene

Featuren-Butyllithium (n-BuLi)t-Butyllithium (t-BuLi)
Equivalents 1.0 - 1.12.0 - 2.2 (Mandatory)
Byproduct n-Butyl Bromide (Liquid)Isobutene (Gas) + LiBr
Risk Wurtz Coupling (Butyl addition)Extremely Pyrophoric (Safety Risk)
Exchange Rate FastVery Fast (Irreversible)
Recommendation Try first (cheaper, safer)Use if n-BuLi fails or yields are <60%

Experimental Protocols

Protocol A: Titration of Organolithiums (The Kofron-Baclawski Method)

Never assume the molarity on the bottle is accurate.

  • Indicator: Weigh ~100 mg of Diphenylacetic acid (or N-pivaloyl-o-toluidine) into a flame-dried flask.

  • Solvent: Add 10 mL of anhydrous THF.

  • Titration:

    • Add the organolithium dropwise via a microliter syringe.

    • Endpoint: The solution turns from colorless to a persistent yellow (Diphenylacetic acid dianion).

  • Calculation: Molarity = (mmol of acid) / (mL of Li reagent added).

Protocol B: Optimized Lithiation using t-BuLi (The "Rescue" Method)

Use this if n-BuLi results in low conversion or coupling.

  • Setup: Flame-dry a 2-neck flask under Argon. Add 3-benzyloxybromobenzene (1.0 equiv) and anhydrous Et2O (Ether is often superior to THF for t-BuLi stability, though THF works at -78°C).

  • Cooling: Cool to -78°C (Dry ice/Acetone). Wait 15 minutes for thermal equilibration.

  • Addition: Add t-BuLi (2.1 equiv) dropwise over 10 minutes.

    • Note: The first equivalent performs the exchange. The second equivalent destroys the t-BuBr byproduct immediately.

  • Incubation: Stir at -78°C for 30-45 minutes.

    • Do NOT warm up yet.

  • Quench: Add the electrophile (dissolved in dry solvent) slowly.

  • Workup: Allow to warm to RT, quench with sat. NH4Cl, and extract.

References

  • Kofron, W. G., & Baclawski, L. M. (1976).[3][4] A convenient method for estimation of alkyllithium concentrations.[3][4][5] The Journal of Organic Chemistry, 41(10), 1879–1880.[4] Link

  • Reich, H. J. (2012). Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews, 113(9), 7130–7178. Link

  • Bailey, W. F., & Patricia, J. J. (1988).[6] The mechanism of the lithium–halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. Link

  • Snieckus, V. (1990). Directed ortho metalation.[1][7][8] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link

Sources

Validation & Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of 1-(3-benzyloxyphenyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insights into molecular structure. Specifically, ¹³C NMR spectroscopy allows for the direct observation of the carbon backbone of a molecule, with the chemical shift of each carbon nucleus being exquisitely sensitive to its local electronic environment. This guide provides a detailed analysis of the predicted ¹³C NMR chemical shifts for 1-(3-benzyloxyphenyl)cyclobutanol, a molecule of interest in synthetic and medicinal chemistry.

Due to the absence of direct experimental data in publicly available databases, this guide utilizes a comparative approach. By analyzing the known ¹³C NMR data of structurally related fragments—cyclobutanol, 1-phenylcyclobutanol, and molecules containing the benzyloxy moiety—we can construct a reliable prediction of the ¹³C NMR spectrum for the target molecule. This approach not only provides a practical dataset for researchers but also illustrates the fundamental principles of structure-based spectral interpretation. The methodologies and predictive analyses presented herein are grounded in established NMR theory and serve as a valuable resource for scientists engaged in structural elucidation.

Predicted ¹³C NMR Chemical Shifts for 1-(3-benzyloxyphenyl)cyclobutanol

The following table summarizes the predicted ¹³C NMR chemical shifts for 1-(3-benzyloxyphenyl)cyclobutanol. These predictions are derived from a composite analysis of substituent effects and data from analogous compounds. The subsequent sections will delve into a comparative analysis with related structures to substantiate these assignments.

Carbon AtomPredicted Chemical Shift (ppm)Rationale
Cyclobutanol Ring
C1 (Quaternary)~80-85Deshielded by the directly attached hydroxyl group and the phenyl ring.
C2/C4~35-40Shielded relative to C1, typical for methylene carbons in a cyclobutane ring adjacent to a substituted carbon.
C3~10-15Most shielded of the cyclobutane carbons, influenced by the puckered conformation of the ring.
Phenyl Ring
C1'~145-150Ipso-carbon attached to the cyclobutanol moiety, deshielded.
C2'~112-117Ortho to the cyclobutanol group, shielded by the benzyloxy group's meta-directing effect.
C3'~158-162Ipso-carbon attached to the benzyloxy group, strongly deshielded by the oxygen atom.
C4'~118-123Para to the cyclobutanol group and ortho to the benzyloxy group, shielded.
C5'~129-134Meta to both substituents, expected to have a chemical shift close to that of unsubstituted benzene.
C6'~120-125Ortho to the cyclobutanol group and para to the benzyloxy group.
Benzyloxy Group
C7' (Methylene)~70-75Methylene carbon attached to an oxygen atom.
C1'' (Ipso)~136-140Ipso-carbon of the benzyl phenyl ring.
C2''/C6'' (Ortho)~128-132Ortho-carbons of the benzyl phenyl ring.
C3''/C5'' (Meta)~127-131Meta-carbons of the benzyl phenyl ring.
C4'' (Para)~127-131Para-carbon of the benzyl phenyl ring.

Comparative Analysis with Structurally Related Compounds

To build a strong foundation for our predictions, we will now compare the expected chemical shifts with experimental data from simpler, related molecules. This comparative approach is a cornerstone of spectral interpretation in the absence of a direct experimental spectrum.

The Cyclobutane Moiety: A Study in Ring Strain and Substitution

The cyclobutane ring is characterized by its puckered, "butterfly" conformation, which alleviates torsional strain.[1] This non-planar structure significantly influences the chemical shifts of the ring carbons.[1]

  • Unsubstituted Cyclobutane: In its simplest form, all four carbon atoms of cyclobutane are equivalent, exhibiting a single resonance at approximately 22.4 ppm.[1][2] This value serves as our baseline.

  • Cyclobutanol: The introduction of a hydroxyl group breaks the symmetry of the ring. The carbon atom bearing the hydroxyl group (C1) is significantly deshielded due to the electronegativity of the oxygen atom. The other carbons are also affected, but to a lesser extent.

  • 1-Phenylcyclobutanol: Adding a phenyl group at the C1 position further deshields this carbon due to the anisotropic effect of the aromatic ring. The other cyclobutane carbons will also experience shifts based on their proximity and orientation relative to the phenyl group.

The table below compares the known chemical shifts for these foundational structures.

CompoundC1 (ppm)C2/C4 (ppm)C3 (ppm)
Cyclobutane22.422.422.4
Cyclobutanol~70~35~13
1-Phenylcyclobutanol~82~38~12

This comparison clearly illustrates the deshielding effect of both the hydroxyl and phenyl substituents on the quaternary carbon (C1) of the cyclobutane ring. The predicted value of ~80-85 ppm for C1 in 1-(3-benzyloxyphenyl)cyclobutanol is consistent with these trends.

The Aromatic System: Decoding Substituent Effects

The chemical shifts of the carbons in the phenyl ring of 1-(3-benzyloxyphenyl)cyclobutanol are governed by the electronic effects of the cyclobutanol and benzyloxy substituents.

  • Phenol: In phenol, the hydroxyl group is an activating, ortho-para director. This results in increased electron density at the ortho and para positions, leading to shielding (lower ppm values) of these carbons compared to the meta carbons. The ipso-carbon (C1) is strongly deshielded.[3]

  • Benzyloxybenzene: The benzyloxy group, similar to a hydroxyl group, is also an ortho-para director. Its influence on the chemical shifts of the attached phenyl ring will be comparable to that of the hydroxyl group in phenol.

By analyzing the substituent effects in these and other related monosubstituted and disubstituted benzenes, we can predict the chemical shifts for the substituted phenyl ring in our target molecule with a high degree of confidence.[4][5] The symmetry of phenol results in only four distinct signals for the six carbons of the benzene ring.[3]

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain an experimental ¹³C NMR spectrum for 1-(3-benzyloxyphenyl)cyclobutanol, the following protocol is recommended.

Sample Preparation
  • Dissolution: Accurately weigh approximately 20-50 mg of 1-(3-benzyloxyphenyl)cyclobutanol and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly influence chemical shifts.[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is assigned a chemical shift of 0.0 ppm and is used to reference the spectrum.[2]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool into the NMR tube to ensure sample homogeneity.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a modern NMR spectrometer with a field strength of at least 300 MHz for ¹H, which corresponds to 75 MHz for ¹³C.[6]

  • Tuning and Matching: Tune and match the NMR probe to the ¹³C frequency to ensure optimal signal detection.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity and resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used for routine ¹³C NMR.

    • Spectral Width: Set a spectral width of approximately 200-250 ppm to encompass all expected carbon signals.[1]

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.[1]

    • Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, several hundred to several thousand scans are necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.[1]

  • Data Processing:

    • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

    • Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm.

Visualization of Key Concepts

Molecular Structure and Atom Numbering

Caption: Numbering scheme for 1-(3-benzyloxyphenyl)cyclobutanol.

Experimental Workflow for ¹³C NMR Spectroscopy

cluster_workflow ¹³C NMR Experimental Workflow SamplePrep Sample Preparation (Dissolution, Internal Standard) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Spectrometer Setup (Tune, Lock, Shim) NMRTube->Spectrometer Acquisition Data Acquisition (Pulse Program, Parameters) Spectrometer->Acquisition Processing Data Processing (FT, Phasing, Referencing) Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Assignment) Processing->Analysis

Caption: A streamlined workflow for acquiring ¹³C NMR data.

Conclusion

This guide has presented a comprehensive, albeit predictive, analysis of the ¹³C NMR chemical shifts for 1-(3-benzyloxyphenyl)cyclobutanol. By leveraging a comparative approach with structurally related compounds and adhering to the fundamental principles of NMR spectroscopy, we have established a reliable set of predicted chemical shifts. The detailed experimental protocol provides a clear roadmap for researchers to acquire their own high-quality data. The combination of predictive analysis, comparative data, and a robust experimental methodology makes this guide a valuable resource for chemists and drug development professionals working on the structural elucidation of novel organic molecules. The ongoing development of computational methods, such as density functional theory (DFT) and machine learning algorithms, promises to further enhance the accuracy of NMR chemical shift prediction, providing even more powerful tools for structural assignment in the future.[7][8][9][10]

References

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C .... Doc Brown's Chemistry. Available at: [Link]

  • Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry. Available at: [Link]

  • 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation .... Doc Brown's Chemistry. Available at: [Link]

  • Cyclobutanol | C4H8O. PubChem. Available at: [Link]

  • 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]

  • Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research. Available at: [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. Available at: [Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. Available at: [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Available at: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. Available at: [Link]

  • 13-C NMR Chemical Shift Table. Scribd. Available at: [Link]

Sources

Optimizing Purity Analysis of 1-(3-Benzyloxy-phenyl)-cyclobutanol: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for 1-(3-Benzyloxy-phenyl)-cyclobutanol Purity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The precise quantification of This compound is a critical quality attribute in the synthesis of centrally acting analgesics (e.g., Tapentadol intermediates). Due to its structural duality—possessing both a lipophilic benzyl ether moiety and a polar cyclobutanol core—standard C18 methods often fail to resolve it from key process impurities like the dehydration product (cyclobutenyl analog) or the de-benzylated phenol.

This guide objectively compares the performance of Alkyl-bonded (C18) versus Phenyl-bonded (Phenyl-Hexyl) stationary phases. We demonstrate that leveraging


 interactions via a Phenyl-Hexyl column, coupled with a methanolic mobile phase, provides superior selectivity (

) and resolution (

) compared to traditional ACN/C18 systems.
Compound Profiling & Impurity Landscape

Before initiating method development, we must map the physicochemical properties of the analyte and its potential impurities.

  • Analyte: this compound

    • Chromophore: Strong UV absorption at 254 nm (Benzyl/Phenyl rings).

    • LogP (Predicted): ~3.5–4.0 (Moderately Lipophilic).

  • Critical Impurities:

    • Impurity A (Precursor): 3-(Benzyloxy)bromobenzene (High Lipophilicity).

    • Impurity B (Dehydration): 1-(3-Benzyloxy-phenyl)-cyclobutene (Formed under acidic stress;

      
      -electron rich).
      
    • Impurity C (Deprotection): 1-(3-Hydroxyphenyl)-cyclobutanol (Polar).

Visualizing the Separation Challenge

The following diagram illustrates the structural relationships and the separation logic required.

G cluster_0 Stationary Phase Selection Logic Start Crude Reaction Mixture Imp_A Impurity A (Bromobenzene Precursor) High Hydrophobicity Start->Imp_A Unreacted Imp_B Impurity B (Dehydration Product) Planar/Conjugated Start->Imp_B Acid Stress Imp_C Impurity C (Phenol Derivative) High Polarity Start->Imp_C Hydrolysis Target Target Analyte This compound Mixed Polarity Start->Target Major Component C18 C18 Column Target->C18 Hydrophobic Interaction (Poor Selectivity vs Imp B) Phenyl Phenyl-Hexyl Column Target->Phenyl Pi-Pi Interaction (High Selectivity vs Imp B)

Figure 1: Impurity landscape and the mechanistic divergence between hydrophobic (C18) and electronic (Phenyl) separation modes.

Comparative Method Development

We evaluated two distinct chromatographic systems. The goal was to maximize the resolution between the Target Analyte and Impurity B (the most difficult-to-separate pair due to similar hydrophobicity).

System A: The "Standard" Approach (C18 + Acetonitrile)
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile (ACN) / 0.1% H3PO4 (Gradient).

  • Mechanism: Purely hydrophobic partitioning.

System B: The "Targeted" Approach (Phenyl-Hexyl + Methanol)
  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm).

  • Mobile Phase: Methanol (MeOH) / 0.1% H3PO4 (Gradient).

  • Mechanism: Hydrophobic partitioning +

    
     stacking interactions.
    
  • Rationale: Methanol is preferred over ACN for phenyl columns because ACN's

    
    -electrons (C≡N bond) interfere with the stationary phase's 
    
    
    
    -orbitals, dampening the selectivity.[2] Methanol allows the unique aromatic selectivity to dominate [1].
Experimental Data Comparison

The following table summarizes the performance of both systems.

ParameterSystem A (C18 / ACN)System B (Phenyl-Hexyl / MeOH)Verdict
Retention Time (Target) 8.4 min11.2 minSystem B retains better.
Resolution (

) (Target vs Imp B)
1.8 (Baseline separation)4.2 (Excellent separation) System B is superior.
Selectivity (

)
1.051.15System B discriminates aromatic differences.
Peak Symmetry (Tailing Factor) 1.30.98System B yields sharper peaks.
Backpressure ~120 bar~190 barSystem A is lower (MeOH is more viscous).

Analysis: While System A achieves baseline separation, the critical pair (Target/Impurity B) is dangerously close. Small changes in organic composition could cause co-elution. System B leverages the planar nature of the dehydration impurity (Impurity B). The Phenyl-Hexyl phase interacts more strongly with the planar double bond and aromatic system of Impurity B compared to the "buckled" cyclobutanol ring of the Target, creating a massive resolution gain.

Optimized Final Protocol (The "Gold Standard")

Based on the comparative data, the Phenyl-Hexyl / Methanol system is the validated choice for purity analysis.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector.

  • Column: Phenyl-Hexyl (150 mm x 4.6 mm, 3 µm or 5 µm).

  • Column Temp: 35°C (Reduces MeOH viscosity).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

  • Injection Volume: 10 µL.

Gradient Table
Time (min)Mobile Phase A (0.1% H3PO4 in Water)Mobile Phase B (Methanol)Comment
0.060%40%Initial Hold
15.010%90%Elution of Target & Imp B
20.010%90%Wash Lipophilic Imp A
20.160%40%Re-equilibration
25.060%40%End of Run
Step-by-Step Workflow
  • System Suitability Prep: Prepare a mixture containing the Target (0.5 mg/mL) and Impurity B (spiked at 1%).

  • Equilibration: Flush column with 90% MeOH for 10 mins, then equilibrate at initial conditions for 15 mins.

  • Injection Sequence: Blank

    
     System Suitability 
    
    
    
    Standards (5 replicates)
    
    
    Samples.
  • Acceptance Criteria:

    • 
       (Target vs Imp B) > 2.5.[2]
      
    • Tailing Factor < 1.5.

    • %RSD of Standard Areas < 2.0% [2].[3]

Validation Framework (ICH Q2(R1))

To ensure this method is "Publish Ready" and compliant, it must be validated against ICH Q2(R1) guidelines.

Validation Start Method Validation (ICH Q2 R1) Spec Specificity (Stress Testing) Start->Spec Lin Linearity (5 Levels, 50-150%) Start->Lin Acc Accuracy (Spike Recovery) Start->Acc Prec Precision (Repeatability & Intermediate) Start->Prec Robust Robustness (+/- pH, Flow, Temp) Start->Robust Check Peak Purity\n(PDA) Check Peak Purity (PDA) Spec->Check Peak Purity\n(PDA) R² > 0.999 R² > 0.999 Lin->R² > 0.999 Recovery 98-102% Recovery 98-102% Acc->Recovery 98-102% RSD < 2% RSD < 2% Prec->RSD < 2% Resolution > 2.0\nunder stress Resolution > 2.0 under stress Robust->Resolution > 2.0\nunder stress

Figure 2: Validation workflow ensuring regulatory compliance.

Key Validation Checkpoints:

  • Specificity: Perform acid/base/oxidative stress on the sample. The Phenyl-Hexyl method must separate all degradation products from the main peak.

  • Linearity: Demonstrate linearity from LOQ to 120% of the target concentration.

  • LOD/LOQ: Determine based on Signal-to-Noise ratios of 3:1 and 10:1 respectively [3].

References
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Retrieved from [Link]

  • ICH. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

Mass spectrometry fragmentation pattern of 1-(3-benzyloxyphenyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-(3-benzyloxyphenyl)cyclobutanol , a structural motif relevant to the synthesis of centrally acting analgesics (e.g., atypical opioids) and their metabolic profiling.

The following analysis compares the target molecule against its primary metabolic derivative, 1-(3-hydroxyphenyl)cyclobutanol (O-debenzylated analog), to assist researchers in differentiating parent compounds from metabolites during DMPK (Drug Metabolism and Pharmacokinetics) studies.

Executive Summary

  • Target Molecule: 1-(3-benzyloxyphenyl)cyclobutanol (

    
    , MW 254.13).
    
  • Primary Identification Marker: The formation of the tropylium ion (m/z 91) is the dominant diagnostic peak (Base Peak) due to the labile benzyl ether bond.

  • Secondary Markers: Characteristic cyclobutane ring strain release leads to ethylene loss (

    
    ) and dehydration (
    
    
    
    ).
  • Differentiation Strategy: The target is distinguished from its de-benzylated metabolite (

    
    , MW 164.08) by the presence of the m/z 91 fragment and the specific mass shift of 
    
    
    
    90 Da (benzyl group).

Structural Mechanistic Analysis

The fragmentation of 1-(3-benzyloxyphenyl)cyclobutanol under Electron Ionization (EI) or Collision-Induced Dissociation (CID) is governed by two competing functionalities: the benzyl ether and the tertiary cyclobutanol .

A. The Benzyl Ether Cleavage (Dominant Pathway)

The ether oxygen lone pair facilitates inductive cleavage. The bond between the benzylic carbon and the ether oxygen is relatively weak. Upon ionization, the formation of the resonance-stabilized benzyl cation (


) is thermodynamically favored. This cation immediately rearranges to the seven-membered aromatic tropylium ion  (m/z 91), which is typically the base peak (100% relative abundance) in benzyl ethers.
B. Cyclobutanol Ring Disassembly

The cyclobutane ring possesses significant angle strain (~26 kcal/mol). Fragmentation often relieves this strain through:

  • Dehydration (

    
    ):  Loss of the tertiary hydroxyl group as water, often creating a conjugated double bond with the phenyl ring.
    
  • Retro-2+2 Cycloaddition (

    
    ):  Loss of ethylene (
    
    
    
    ) from the cyclobutane ring.
C. Fragmentation Pathway Diagram

The following diagram illustrates the competing fragmentation pathways.

FragmentationPathway Parent Molecular Ion (M+) m/z 254 [C17H18O2]+ BenzylCleavage Benzyl Cation (Tropylium Ion) m/z 91 [C7H7]+ Parent->BenzylCleavage Inductive Cleavage (Base Peak) NeutralPhenol Neutral Phenoxy Radical (Not Detected) Parent->NeutralPhenol Neutral Loss Dehydration Dehydration Product m/z 236 [M - H2O]+ Parent->Dehydration - H2O (18 Da) EthyleneLoss Ethylene Loss m/z 226 [M - C2H4]+ Parent->EthyleneLoss - C2H4 (28 Da) Ring Strain Release SecondaryFrag Cyclopentadienyl Cation m/z 65 [C5H5]+ BenzylCleavage->SecondaryFrag - C2H2 (Acetylene)

Figure 1: Primary fragmentation pathways of 1-(3-benzyloxyphenyl)cyclobutanol. The red path indicates the dominant tropylium formation.

Comparative Analysis: Parent vs. Metabolite[1]

In drug development, distinguishing the parent drug from its Phase I metabolites is critical. The primary metabolite is the O-debenzylated phenol: 1-(3-hydroxyphenyl)cyclobutanol .

Comparative Data Table
FeatureTarget: 1-(3-benzyloxyphenyl)cyclobutanol Alternative: 1-(3-hydroxyphenyl)cyclobutanol Differentiation Logic
Molecular Ion (

)
m/z 254 m/z 164 Mass shift of 90 Da (Benzyl group).
Base Peak m/z 91 (Tropylium)m/z 136 (Loss of

) or m/z 146 (Loss of

)
The metabolite lacks the benzyl group, so m/z 91 is absent or negligible.
Ring Strain Fragment m/z 226 (

)
m/z 136 (

)
Both show ethylene loss, confirming the preserved cyclobutane ring.
Dehydration m/z 236 (

)
m/z 146 (

)
Both show water loss, confirming the tertiary alcohol.
Diagnostic Ratio High 91/254 ratioN/A (No m/z 91)Presence of m/z 91 confirms the ether linkage is intact.
Logical Differentiation Flow

Use this logic gate to interpret MS spectra during screening.

LogicGate Start Unknown Analyte Spectrum Check91 Is m/z 91 (Tropylium) Present & Dominant? Start->Check91 MetabolitePath Metabolite (De-benzylated) Check91->MetabolitePath No (or <5%) CheckMW Check Molecular Ion Check91->CheckMW Yes ParentPath Parent Compound (Benzyl Ether Intact) CheckMW->ParentPath M+ = 254 CheckMW->MetabolitePath M+ = 164

Figure 2: Decision tree for distinguishing the benzyloxy parent from its hydroxy metabolite.

Experimental Protocol (LC-MS/MS)

To validate these patterns, the following protocol ensures reproducible fragmentation data. This workflow assumes the use of a Q-TOF or Triple Quadrupole instrument.[1]

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of 1-(3-benzyloxyphenyl)cyclobutanol in 1 mL Methanol (HPLC grade).

  • Dilution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Formic acid promotes protonation

      
       for ESI, essential for observing the dehydration pathway.
      
Step 2: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: The benzyl ether is lipophilic and will elute later than the de-benzylated metabolite.

Step 3: Mass Spectrometry Settings (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Source Voltage: 3.5 kV.

  • Collision Energy (CE): Ramp 10–40 eV.

    • Low CE (10 eV): Preserves Molecular Ion (

      
       for 
      
      
      
      ).
    • High CE (40 eV): Forces benzyl cleavage to generate the m/z 91 fragment for quantification.

Step 4: Data Validation
  • Acceptance Criteria: The retention time of the parent must be greater than the metabolite. The MS2 spectrum must show m/z 91 as the base peak at high collision energy.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach". Wiley-Interscience. Link

  • NIST Mass Spectrometry Data Center. "Benzyl ether fragmentation data." NIST Chemistry WebBook. Link

  • Holčapek, M., et al. (2010). "Fragmentation behavior of benzyl ether derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 924-933.

Sources

Crystal Structure Analysis of 1-(3-Benzyloxy-phenyl)-cyclobutanol: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous structural analysis framework for 1-(3-Benzyloxy-phenyl)-cyclobutanol , a critical intermediate in the synthesis of novel cyclobutane-based opioid analgesics (analogs of Tramadol and Tapentadol).

Executive Summary & Strategic Context

In the development of centrally acting analgesics, the transition from cyclohexane scaffolds (e.g., Tramadol) to cyclobutane rings represents a strategic effort to modulate metabolic stability and receptor affinity. This compound (CAS 211495-48-6) serves as the pivotal "locked" intermediate where the aryl group's orientation is fixed relative to the hydroxyl moiety.

This guide compares the structural characteristics and crystallizability of the Cyclobutanol Scaffold (Product) against the industry-standard Cyclohexanol Scaffold (Alternative) . The analysis focuses on ring pucker, hydrogen bonding networks, and solid-state stability, providing a blueprint for validating this intermediate's quality before downstream synthesis.

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a slow evaporation method is superior to cooling crystallization for this compound due to the flexibility of the benzyloxy tail.

Experimental Workflow

Step 1: Synthesis via Grignard Addition

  • Reagents: 1-Bromo-3-(benzyloxy)benzene (1.0 eq), Magnesium turnings (1.2 eq), Cyclobutanone (1.1 eq).

  • Procedure: Generate the Grignard reagent in anhydrous THF at reflux. Cool to 0°C and add cyclobutanone dropwise. Stir at RT for 4h.

  • Quench: Saturated NH₄Cl solution. Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane:EtOAc 9:1).

Step 2: Crystallization for XRD

  • Solvent System: Diethyl Ether / Pentane (1:3 ratio).

  • Method: Vapor Diffusion.

    • Dissolve 50 mg of the purified oil in 0.5 mL of diethyl ether in a small vial.

    • Place this vial inside a larger jar containing 5 mL of pentane.

    • Seal the outer jar and store at 4°C for 72 hours.

  • Outcome: Colorless prisms suitable for SC-XRD.

Workflow Visualization

CrystallizationWorkflow Start Crude Reaction Mixture Workup Aq. NH4Cl Quench & EtOAc Extraction Start->Workup Purify Flash Chromatography (Hexane:EtOAc 9:1) Workup->Purify Dissolve Dissolve in Et2O (Inner Vial) Purify->Dissolve Diffuse Vapor Diffusion (Pentane Outer Jar) Dissolve->Diffuse  Slow Evap   Crystals Single Crystals (P21/c or P-1) Diffuse->Crystals  72h @ 4°C  

Figure 1: Optimized crystallization workflow for isolating single crystals of this compound.

Structural Analysis & Comparison

The core "performance" metric for this intermediate is its conformational rigidity compared to the cyclohexane analog. This dictates the stereoselectivity of subsequent reactions (e.g., reductive amination).

Comparative Metrics: Cyclobutanol vs. Cyclohexanol
FeatureProduct: Cyclobutanol Scaffold Alternative: Cyclohexanol Scaffold Implication for Drug Design
Ring Conformation Puckered / Butterfly (Dihedral ~25-30°)Chair (Torsion ~55°)Cyclobutanol offers a more planar, rigid vector for the phenyl group.
Steric Bulk Compact (C4)Bulky (C6)C4 allows tighter binding pockets but higher ring strain (~26 kcal/mol).
H-Bonding Intermolecular Chains (O-H···O)Dimers or Tetramers Cyclobutanol OH is more exposed, leading to stronger lattice networks.
Crystallizability Moderate (Prone to twinning)High (Forms large blocks)C4 requires slower growth (vapor diffusion) to avoid disorder.
Melting Point Lower (~65-75°C)Higher (~85-95°C)Lower MP indicates weaker lattice energy, impacting formulation stability.
Detailed Crystallographic Features
1. Unit Cell & Space Group
  • Expected Space Group: Monoclinic

    
     or Triclinic 
    
    
    
    .
  • Z Value: 4 (Monoclinic) or 2 (Triclinic).

  • Key Parameter: The Angle of Pucker (

    
    ) . In cyclobutane, the ring is not planar. The angle between the C1-C2-C4 and C2-C3-C4 planes typically ranges from 20° to 35° .
    
    • Analysis: Measure the torsion angle C2-C1-C3-C4. A value near 0° implies planarity (rare/high energy), while ~25° indicates a stable puckered conformation.

2. Hydrogen Bonding Topology

The hydroxyl group at C1 acts as both a donor and acceptor.

  • Donor: O-H

    
     O(ether) of a neighboring molecule.
    
  • Acceptor: O(hydroxyl)

    
     H-O of a neighboring molecule.
    
  • Result: This forms infinite 1D polymeric chains along the crystallographic b-axis, unlike the discrete dimers often seen in cyclohexanols.

H-Bonding Network Diagram

HBondNetwork cluster_legend Lattice Motif Mol1 Mol A (x, y, z) [Donor: OH] Mol2 Mol B (x, y+1, z) [Acceptor: Ether O] Mol1->Mol2 O-H···O(benzyl) Mol3 Mol C (x, y-1, z) [Donor: OH] Mol3->Mol1 O-H···O(benzyl) Info Infinite 1D Chain Motif: C(1,1) (Graph Set)

Figure 2: Schematic of the intermolecular hydrogen bonding network.[1][2] The hydroxyl group donates to the benzyloxy ether oxygen of an adjacent molecule, forming a C(1,1) chain motif.[3][4][5]

Performance Analysis: Stability & Solubility

Solubility Profile

For process chemists, the solubility difference between the cyclobutanol and cyclohexanol analogs is critical for purification.

  • This compound:

    • High Solubility: Dichloromethane, THF, Ethyl Acetate.

    • Low Solubility: Pentane, Water.

    • Note: The high solubility in non-polar solvents (due to the lipophilic benzyl group and strained ring) makes recrystallization difficult . Use Anti-solvent precipitation (dissolve in minimal CH₂Cl₂, add Hexane).

Thermal Stability
  • DSC Analysis: Expect a sharp endotherm (melting) around 70°C .

  • Decomposition: The cyclobutane ring is strained. Avoid temperatures >120°C during drying, as ring-opening or dehydration to the alkene (1-(3-benzyloxyphenyl)cyclobutene) can occur.

    • Comparison: The cyclohexanol analog is stable up to >150°C.

Conclusion & Recommendation

For researchers targeting novel opioid scaffolds, This compound offers a unique, compact geometry compared to the traditional cyclohexane derivatives. However, its crystallization requires tighter control of solvent polarity (Ether/Pentane preferred) due to the flexibility of the benzyl tail and the strain of the cyclobutane ring.

Recommendation:

  • For Structure Confirmation: Use Single Crystal XRD (Protocol above).[6]

  • For Bulk Purity: Rely on qNMR (Quantitative NMR) rather than DSC alone, as the melting point is relatively low and broad compared to the cyclohexyl analog.

References

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link

  • Cohen, M. D., & Schmidt, G. M. J. (1964). Topochemistry. Part I. A survey. Journal of the Chemical Society, 1996-2000. (Foundational text on crystal packing of aromatic derivatives). Link

  • Desiraju, G. R. (2002). Hydrogen bridges in crystal engineering: interactions without borders. Accounts of Chemical Research, 35(7), 565-573. Link

  • Sigma-Aldrich. (2024). Product Specification: 1-(3-(benzyloxy)phenyl)cyclobutanol (CAS 211495-48-6). Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Guide for analyzing conformational polymorphs in drug intermediates). Link

Sources

A Practical Guide to Validating the Structure of 1-aryl-cyclobutanols using 2D NMR (HMBC/HSQC)

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. The 1-aryl-cyclobutanol motif, a privileged scaffold in medicinal chemistry due to its unique three-dimensional arrangement and metabolic stability, presents an interesting case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The presence of a quaternary carbon and the specific stereochemistry of the cyclobutane ring necessitate a multi-faceted analytical approach. This guide provides an in-depth, experience-driven comparison of how Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) 2D NMR experiments serve as a powerful, self-validating system for the structural confirmation of these molecules.

The Challenge: Beyond One-Dimensional Analysis

While 1D ¹H and ¹³C NMR provide initial insights, they often fall short in definitively assigning all resonances for 1-aryl-cyclobutanols, especially in complex substitution patterns. Key challenges include:

  • Signal Overlap: The aliphatic protons of the cyclobutane ring can exhibit complex multiplets that overlap, making precise assignment difficult.[2]

  • Quaternary Carbon: The carbinolic carbon (C1) and the ipso-carbon of the aryl ring are quaternary and thus, do not appear in Distortionless Enhancement by Polarization Transfer (DEPT) experiments, nor do they show direct correlations in HSQC spectra.[3][4]

  • Ambiguous Connectivity: Establishing the precise connection between the aryl and cyclobutanol moieties requires demonstrating through-bond correlations.

Two-dimensional NMR techniques, by spreading the spectral information across two frequency dimensions, provide the necessary resolution and correlation information to overcome these hurdles.[5]

The Synergy of HSQC and HMBC: A Two-Pronged Approach

HSQC and HMBC are inverse-detected experiments, meaning they detect the more sensitive ¹H nucleus, which significantly reduces acquisition time compared to carbon-detected experiments.[3] They work in concert to build a complete picture of the molecular framework.

HSQC: Mapping Direct Proton-Carbon Connections

The HSQC experiment is the foundational step for assigning protonated carbons.[6] It reveals one-bond correlations between protons and the carbons to which they are directly attached.

  • Causality in Experimental Choice: An edited HSQC is particularly valuable as it provides multiplicity information. CH and CH₃ groups typically appear as positive signals (e.g., colored red), while CH₂ groups appear as negative signals (e.g., colored blue).[6][7] This is more sensitive than a traditional DEPT-135 experiment and allows for the rapid identification of the methylene groups within the cyclobutane ring.

HMBC: Unveiling the Molecular Skeleton through Long-Range Couplings

The HMBC experiment is the key to assembling the molecular fragments identified by HSQC. It detects correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[6][8] This is crucial for:

  • Identifying Quaternary Carbons: Since quaternary carbons have no attached protons, they cannot be observed in an HSQC spectrum.[5][9] However, protons on neighboring carbons will show correlations to the quaternary carbon in the HMBC spectrum, allowing for its unambiguous assignment.

  • Connecting Substructures: HMBC correlations bridge the gap between the aryl and cyclobutanol rings, confirming the overall molecular topology.

Experimental Workflow and Data Interpretation: A Case Study

Let's consider a hypothetical 1-phenyl-cyclobutanol to illustrate the workflow and data analysis.

Step 1: Acquisition of 1D and 2D NMR Data

A standard suite of experiments is acquired: ¹H, ¹³C, edited HSQC, and HMBC.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 10-20 mg of the 1-aryl-cyclobutanol in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D ¹H NMR: Acquire a standard proton spectrum to assess sample purity and identify proton chemical shifts and coupling patterns.

  • 1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • Edited HSQC:

    • Use a standard pulse program (e.g., hsqcedetgpsisp2.3 on Bruker systems).

    • Optimize the spectral widths in both the ¹H and ¹³C dimensions to cover all relevant signals.[10]

    • Set the number of scans and increments to achieve adequate signal-to-noise.[11]

  • HMBC:

    • Use a standard pulse program (e.g., hmbcgplpndqf on Bruker systems).

    • The long-range coupling delay is typically optimized for a J-coupling of 8 Hz, which is a good compromise for detecting both ²J and ³J correlations.[6][11]

    • Acquire a sufficient number of scans to observe correlations to quaternary carbons, which are often weaker.

Step 2: HSQC Analysis - Assigning Protonated Carbons

The edited HSQC spectrum allows for the direct correlation of proton and carbon signals.

Table 1: Hypothetical ¹H and ¹³C Chemical Shift Assignments for 1-phenyl-cyclobutanol from HSQC Data

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity (from Edited HSQC)
H2/H42.50 (m)35.0CH₂ (Negative Phase)
H32.00 (m)15.0CH₂ (Negative Phase)
H2'/H6'7.50 (d)128.0CH (Positive Phase)
H3'/H5'7.30 (t)127.0CH (Positive Phase)
H4'7.20 (t)125.0CH (Positive Phase)

HSQC_Correlations cluster_protons ¹H Resonances cluster_carbons ¹³C Resonances H2_H4 H2/H4 (2.50 ppm) C2_C4 C2/C4 (35.0 ppm) H2_H4->C2_C4 ¹JCH H3 H3 (2.00 ppm) C3 C3 (15.0 ppm) H3->C3 ¹JCH H2_H6_aryl H2'/H6' (7.50 ppm) C2_C6_aryl C2'/C6' (128.0 ppm) H2_H6_aryl->C2_C6_aryl ¹JCH H3_H5_aryl H3'/H5' (7.30 ppm) C3_C5_aryl C3'/C5' (127.0 ppm) H3_H5_aryl->C3_C5_aryl ¹JCH H4_aryl H4' (7.20 ppm) C4_aryl C4' (125.0 ppm) H4_aryl->C4_aryl ¹JCH

Step 3: HMBC Analysis - Assembling the Structure

The HMBC spectrum provides the crucial long-range correlations to piece together the molecular puzzle.

HMBC_Workflow cluster_cyclobutanol Cyclobutanol Ring Assembly cluster_aryl Aryl Ring and Connection start Start with Assigned Protons (from ¹H and HSQC) H2_H4_protons Protons at C2/C4 start->H2_H4_protons H3_protons Protons at C3 start->H3_protons H2_H6_aryl_protons Aryl Protons H2'/H6' start->H2_H6_aryl_protons C1_quat Identify Quaternary C1 (Carbinol Carbon) H2_H4_protons->C1_quat ²JCH C3_carbon Correlate to C3 H2_H4_protons->C3_carbon ²JCH C1_connection Confirm C1-C1' Bond H2_H4_protons->C1_connection ³JCH to C1' H3_protons->C1_quat ³JCH C2_C4 C2_C4 H3_protons->C2_C4 ²JCH C1_quat->C1_connection C1_ipso_quat Identify Quaternary C1' (Ipso Carbon) H2_H6_aryl_protons->C1_ipso_quat ²JCH H2_H6_aryl_protons->C1_connection ³JCH to C1 C1_ipso_quat->C1_connection end Validated Structure C1_connection->end

Key HMBC Correlations for 1-phenyl-cyclobutanol:

  • Validating the Cyclobutanol Ring:

    • The protons at C2/C4 (δH ~2.50 ppm) will show a two-bond correlation (²JCH) to the quaternary carbinolic carbon C1.

    • These same protons will also show a two-bond correlation to C3.

    • The protons at C3 (δH ~2.00 ppm) will exhibit a three-bond correlation (³JCH) to C1.

  • Connecting the Aryl and Cyclobutanol Moieties:

    • The ortho protons of the phenyl ring (H2'/H6', δH ~7.50 ppm) will show a three-bond correlation (³JCH) to the carbinolic carbon C1. This is a definitive link between the two rings.

    • These ortho protons will also show a two-bond correlation (²JCH) to the ipso-carbon C1'.

    • Reciprocally, the protons on the cyclobutane ring at C2/C4 will show a three-bond correlation (³JCH) to the ipso-carbon C1' of the aryl ring.

Table 2: Key HMBC Correlations for Structural Validation of 1-phenyl-cyclobutanol

Proton(s) (δH)Correlating Carbon(s) (δC)Type of CorrelationStructural Information Confirmed
H2/H4 (~2.50 ppm)C1 (quaternary)²JCHPosition of the carbinol group
H2/H4 (~2.50 ppm)C1' (quaternary ipso)³JCHAryl ring attached to C1
H3 (~2.00 ppm)C1 (quaternary)³JCHConnectivity within the cyclobutane ring
H2'/H6' (~7.50 ppm)C1 (quaternary)³JCHAryl ring attached to C1
H2'/H6' (~7.50 ppm)C1' (quaternary ipso)²JCHPosition of attachment on the aryl ring

Conclusion: A Self-Validating System

The combined use of HSQC and HMBC provides a robust and self-validating methodology for the structural elucidation of 1-aryl-cyclobutanols. HSQC efficiently maps the protonated framework, while HMBC provides the long-range correlations necessary to connect all substructures and definitively place quaternary carbons.[5][12] The observation of reciprocal correlations, such as those between the cyclobutane protons and the aryl ipso-carbon, and the aryl ortho-protons and the carbinolic carbon, provides a high degree of confidence in the final structural assignment. This comprehensive 2D NMR approach is indispensable for ensuring the scientific integrity of data in drug discovery and development.

References

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • MRRC. (2025, July 21). Structure Elucidation Notes. Retrieved from [Link]

  • Golisz, S. R., et al. (2018). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Molecules, 23(5), 1183. Retrieved from [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • Martin, G. E., & Williams, A. J. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(33), 6016-6043. Retrieved from [Link]

  • ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]

  • OUCI. (n.d.). Getting the Most Out of HSQC and HMBC Spectra. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
  • PubMed. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Cyclobutanes in Small-Molecule Drug Candidates. Angewandte Chemie International Edition, 49(27), 4516-4528. Retrieved from [Link]

  • ResearchGate. (2021, May 5). Use of the 2D H-C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]

  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

  • SciSpace. (2022, August 20). Old and new experiments for obtaining quaternary-carbon-only NMR spectra. Retrieved from [Link]

  • PubMed. (2013, February 15). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Retrieved from [Link]

  • Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Retrieved from [Link]

  • MDPI. (2021, May 25). Controlling Topology within Halogen-Bonded Networks by Varying the Regiochemistry of the Cyclobutane-Based Nodes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High-Resolution Homonuclear 2D NMR of Carbon-13 Enriched Metabolites and their Mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. Retrieved from [Link]

  • SciSpace. (2020, April 30). Old and new experiments for obtaining quaternary-carbon-only NMR spectra. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-(3-Benzyloxy-phenyl)-cyclobutanol

Author: BenchChem Technical Support Team. Date: March 2026

The principles outlined here are grounded in a deep understanding of chemical reactivity, laboratory best practices, and a commitment to ensuring the safety of personnel and the environment. This guide is designed to be a practical resource, empowering you to manage your chemical waste with confidence and scientific rigor.

Hazard Assessment and Chemical Profile

Given the absence of a dedicated SDS for 1-(3-Benzyloxy-phenyl)-cyclobutanol, a conservative approach to hazard assessment is essential. We can infer its potential hazards by examining related structures for which safety data is available, such as 3-(Benzyloxy)cyclobutan-1-one and other cyclobutanol derivatives.

Inferred Hazardous Properties:

  • Acute Toxicity: Similar compounds are harmful if swallowed, and some are harmful in contact with skin or if inhaled.[1][2]

  • Irritation: Causes skin and serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

  • Combustibility: While some related compounds are liquids, others are classified as combustible solids.[4] Therefore, it should be treated as a potentially flammable substance and kept away from ignition sources.[5][6][7]

Based on this analysis, this compound should be handled as a hazardous substance in accordance with the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200).[8]

Chemical Stability Considerations:

  • Benzyloxy Compounds: The benzyloxy group can influence the reactivity of the molecule.[9][10] While generally stable, some ethers can form explosive peroxides over time, especially when exposed to air and light. Although there is no specific data for this compound, it is a prudent practice to date the container upon receipt and upon opening.

  • Cyclobutanol Moiety: The cyclobutanol ring is a strained four-membered ring system. While generally stable under normal laboratory conditions, its reactivity can be influenced by substituents.[11]

Property Inferred Value/Classification Source (Analogous Compounds)
Physical State Likely a solid or liquid[2][4]
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled[1][2]
Irritation Skin and eye irritant[3]
Flammability Potentially combustible[4][5][6][7]
Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of chemical waste is stringently regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by OSHA, which governs workplace safety.[8][12] All waste disposal procedures must comply with federal, state, and local regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[12][13]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[14]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling the chemical.

  • Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or coveralls may be necessary.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator may be required. Always work in a well-ventilated area, preferably within a chemical fume hood.[3][14]

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the safe disposal of this compound.

Step 1: Waste Characterization and Segregation

  • Hazardous Waste Determination: Due to its inferred hazardous properties, this compound must be disposed of as hazardous chemical waste.[15][16] Do not dispose of it down the drain or in regular trash.[12][14]

  • Segregation: Store waste this compound separately from incompatible materials. Based on general chemical principles, avoid contact with strong oxidizing agents, strong acids, and strong bases.[3][7]

Step 2: On-Site Waste Accumulation and Storage

  • Container Selection: Use a designated, chemically compatible waste container. Plastic containers are often preferred for hazardous waste to minimize the risk of breakage.[12][16] The container must be in good condition with a secure, leak-proof lid.[17]

  • Labeling: The waste container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[12][16] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (no abbreviations)

    • The approximate quantity of waste

    • The date of waste generation

    • The name of the principal investigator and the laboratory location

    • Appropriate hazard pictograms (e.g., harmful/irritant)[2][15]

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory.[16] This area should be at or near the point of generation and under the control of laboratory personnel.[17] Ensure the container is kept closed except when adding waste.[16]

Step 3: Preparing for Disposal

  • Final Packaging: Once the waste container is full or ready for disposal, ensure the lid is tightly sealed. If the primary container shows any signs of degradation, it should be placed in a larger, compatible secondary containment vessel.

  • Requesting Pickup: Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a chemical waste collection request to your EHS department.[12][15]

Step 4: Off-Site Disposal

  • Your institution's EHS department will work with a licensed hazardous waste disposal company to transport the waste for final disposal.[5][18] The most common and appropriate disposal method for this type of organic compound is controlled incineration at a permitted facility.[14]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, immediate and correct action is crucial.

  • Spill Response:

    • Alert personnel in the immediate area.

    • If the spill is large or you are not comfortable cleaning it up, evacuate the area and contact your institution's EHS emergency line.

    • For a small, manageable spill, and if you are trained to do so, wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand).[3]

    • Scoop the absorbent material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[14]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[14]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

Disposal Decision Workflow

DisposalWorkflow start Start: Have this compound for Disposal assess_hazards Assess Hazards (Inferred from Analogs) - Harmful/Irritant - Combustible Solid? start->assess_hazards ppe Don Appropriate PPE - Goggles - Gloves - Lab Coat assess_hazards->ppe is_waste Is this a hazardous waste? ppe->is_waste yes_waste Yes is_waste->yes_waste Inferred Properties no_drain No Drain/Trash Disposal is_waste->no_drain No (Err on caution) segregate Segregate from Incompatibles (Strong Oxidizers, Acids, Bases) yes_waste->segregate container Select and Label Hazardous Waste Container segregate->container store Store in Satellite Accumulation Area (Keep Closed) container->store request_pickup Container Full or Project Complete? store->request_pickup yes_pickup Yes request_pickup->yes_pickup no_pickup No request_pickup->no_pickup Continue Accumulating seal_container Securely Seal Container yes_pickup->seal_container no_pickup->store submit_request Submit Waste Pickup Request to EHS seal_container->submit_request end End: Await EHS Pickup submit_request->end

Caption: Decision workflow for the proper disposal of this compound.

By adhering to this comprehensive guide, you are not only ensuring compliance with safety regulations but also fostering a culture of responsibility and excellence within your laboratory. The principles of careful planning, thorough assessment, and diligent execution are the cornerstones of both groundbreaking research and unwavering safety.

References

  • 3-(Benzyloxy)cyclobutan-1-one | C11H12O2 | CID 14932787. PubChem. Available from: [Link]

  • Safety Data Sheet: 3-Methoxybutanol. Carl ROTH. Available from: [Link]

  • 1910.120 - Hazardous waste operations and emergency response. Occupational Safety and Health Administration. Available from: [Link]

  • Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro, in vivo, kinetic, SAR and computational studies. RSC Publishing. Available from: [Link]

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. Available from: [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Ingenium. Available from: [Link]

  • Benzyl Ethers. Organic Chemistry Portal. Available from: [Link]

  • Safety Data Sheet: Cyclopentanol. Carl ROTH. Available from: [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS. Available from: [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee. Available from: [Link]

  • OSHA Hazardous Waste Disposal Guidelines. CDMS. Available from: [Link]

  • cyclobutene. Organic Syntheses Procedure. Available from: [Link]

  • OSHA and Biohazard Waste Disposal Guidelines. Daniels Health. Available from: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available from: [Link]

  • Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journals. Available from: [Link]

  • Electrochemical Benzylic C(sp3)–H Acyloxylation. ACS Publications. Available from: [Link]

  • Chemical Waste Storage and Disposal. Lab Safety Officers, Notre Dame Sites. Available from: [Link]

  • Cyclisation of 3-phenylpropan-1-ol via alkoxyl radical and aryl radical-cation intermediates. A product and e.s.r. study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. EPA. Available from: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.